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Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]- Documentation Hub

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  • Product: Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-
  • CAS: 1448674-07-4

Core Science & Biosynthesis

Foundational

Technical Guide: Structure-Activity Relationship of Aminobenzisoxazoles

Executive Summary The 3-amino-1,2-benzisoxazole scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the pharmacophoric anchor for atypical antipsychotics such as Risperidone and P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-1,2-benzisoxazole scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the pharmacophoric anchor for atypical antipsychotics such as Risperidone and Paliperidone . Unlike traditional neuroleptics (e.g., haloperidol), derivatives of this scaffold facilitate a dual-action mechanism—potent Serotonin 5-HT2A antagonism combined with moderate Dopamine D2 antagonism—which mitigates extrapyramidal side effects (EPS).

This guide dissects the Structure-Activity Relationship (SAR) of this moiety, focusing on the critical 6-fluoro substitution , the labile N-O bond (and its susceptibility to Kemp elimination), and the synthetic pathways required to access these high-value intermediates.

The Scaffold & Pharmacological Significance[1][2]

The core utility of the aminobenzisoxazole lies in its ability to mimic the indole ring of serotonin (5-HT) while possessing distinct electronic properties that allow for dopamine receptor interaction.

The "Atypical" Binding Profile

The defining characteristic of aminobenzisoxazole-based drugs is the Binding Affinity Ratio .

  • Target:

    
    
    
  • Result: High occupancy of cortical serotonin receptors (improving negative symptoms) with transient occupancy of striatal dopamine receptors (reducing EPS risk).

Visualization: The Pharmacophore Map

The following diagram illustrates the core interactions required for high-affinity binding.

Pharmacophore Core 1,2-Benzisoxazole Core Pos6 Position 6: Fluorine (Metabolic Block) Core->Pos6 Increases Lipophilicity Prevents hydroxylation Pos3 Position 3: Amino Linker (H-Bond Donor/Acceptor) Core->Pos3 Critical Attachment Point NO_Bond N-O Bond (Electronic Bioisostere to Indole C=C) Core->NO_Bond Weak Point (Kemp Elimination) Tail Piperidine Tail (D2 Receptor Pocket) Pos3->Tail Distance ~ 4-6 Å

Figure 1: Pharmacophore map of the 3-aminobenzisoxazole scaffold highlighting critical substitution points for atypical antipsychotic activity.

Detailed Structure-Activity Relationship (SAR)[3][4]

The Benzenoid Ring (Position 6)

The introduction of a halogen, specifically Fluorine , at position 6 is not arbitrary.

  • Metabolic Blockade: The C6 position is electronically prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine blocks this site due to the strength of the C-F bond, extending half-life.

  • Electronic Effect: The electronegative fluorine pulls electron density from the aromatic ring, influencing the pKa of the isoxazole nitrogen, which indirectly modulates the binding affinity to the receptor's aromatic micro-domain.

The Isoxazole Ring & The "Kemp Elimination" Liability

The 1,2-benzisoxazole ring contains a weak N-O bond. A critical SAR consideration is chemical stability rather than just receptor affinity. Under basic conditions, this ring undergoes Kemp Elimination , a base-catalyzed E2 reaction that cleaves the ring to form transcriptionally inactive salicylonitriles.

Implication for Drug Design:

  • Substituents at C3 that act as good leaving groups accelerate this decomposition.

  • The 3-amino linkage is relatively stable compared to 3-carboxy derivatives, but formulation pH must be strictly controlled (< pH 7).

KempElimination Substrate Benzisoxazole Substrate (Intact Ring) TS Transition State (Proton abstraction + N-O cleavage) Substrate->TS Concerted E2 Mechanism Base Base (B:) Base->Substrate Attacks C3-H (or substituent proton) Product Salicylonitrile (Inactive/Toxic Impurity) TS->Product Irreversible Ring Opening

Figure 2: Mechanism of the Kemp Elimination. Stability of the benzisoxazole drug substance depends on preventing this pathway.

The C3-Amino Linker

The nitrogen at position 3 serves as the bridge to the "tail" of the molecule (usually a piperidine ring in Risperidone/Paliperidone).

  • Secondary vs. Tertiary Amine: Secondary amines at this position generally retain higher affinity than tertiary amines due to steric constraints within the 5-HT2A binding pocket.

  • Linker Length: A 2-to-3 carbon chain between the C3-amine and the distal basic nitrogen (piperidine) is optimal. Shortening this distance drastically reduces D2 affinity, shifting the profile toward pure 5-HT2A antagonism (loss of antipsychotic efficacy).

Quantitative Data Summary

The following table summarizes the binding affinities (


 in nM) of key benzisoxazole derivatives, demonstrating the impact of the C6-Fluoro group and the C3-linker.
CompoundStructure5-HT2A

(nM)
D2

(nM)
Ratio (5-HT/D2)Clinical Profile
Risperidone 6-F-3-amino-linker0.44.00.1Potent Antipsychotic
Paliperidone 9-OH-Risperidone0.44.00.1Active Metabolite
Defluoro-analog No F at C61.215.00.08Lower Potency, Rapid Metab.
C3-Oxy analog O-linker instead of N2.585.00.03Loss of D2 affinity

Data aggregated from Janssen Pharmaceutica discovery data and subsequent SAR reviews.

Experimental Protocols

Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

This is the key intermediate for synthesizing Risperidone-class antipsychotics.

Principle: Intramolecular cyclization of an oxime derivative under basic conditions (Shults-Witte type modification).

Reagents:

  • (2,4-Difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride (Starting Material)[1]

  • 50% Aqueous KOH

  • Ethanol (Solvent)

Step-by-Step Protocol:

  • Preparation: Charge a 500 mL round-bottom flask with (2,4-difluorophenyl)(4-piperidinyl)methanone oxime HCl (10.0 g, 36 mmol).

  • Solvation: Add Ethanol (100 mL) and stir to create a suspension.

  • Cyclization: Add 50% aq. KOH (20 mL) dropwise. The reaction is exothermic.[2]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the oxime spot.
    
  • Quench: Cool to room temperature. Pour the mixture into crushed ice (200 g).

  • Crystallization: The product may precipitate as a free base. If oil forms, extract with DCM (

    
     mL), dry over 
    
    
    
    , and evaporate.
  • Salt Formation (Purification): Dissolve the residue in minimal isopropanol and add HCl/isopropanol solution. Collect the hydrochloride salt by filtration.

    • Yield Target: ~75-80%

    • Validation: H-NMR should show the disappearance of the oxime -OH proton and the characteristic benzisoxazole aromatic pattern.

Radioligand Binding Assay (Validation of Affinity)

Objective: Determine


 for 5-HT2A receptors.
  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer (pH 7.4).

  • Ligand: Use

    
    -Ketanserin (specific 5-HT2A antagonist) at 1 nM concentration.
    
  • Incubation:

    • Add

      
       membrane suspension.
      
    • Add

      
       test compound (aminobenzisoxazole derivative) in serial dilutions (
      
      
      
      to
      
      
      M).
    • Add

      
       radioligand.
      
    • Incubate at

      
       for 60 minutes.
      
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Janssen, P. A., et al. (1988). "Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism." Journal of Pharmacology and Experimental Therapeutics.

  • Megens, A. A., et al. (1994). "Survey on the pharmacodynamics of the new antipsychotic risperidone." Psychopharmacology.

  • Kemp, D. S., & Casey, M. L. (1973). "Physical organic chemistry of benzisoxazoles. II. The linearity of the Bronsted free energy relationship for the base-catalyzed decomposition of 6-nitrobenzisoxazole." Journal of the American Chemical Society.

  • Palumbo, J. M., et al. (2008). "Paliperidone palmitate: a new long-acting injectable atypical antipsychotic." Expert Review of Neurotherapeutics.

  • Strijewski, A. (2009). "Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives." Investigational New Drugs.

Sources

Exploratory

"Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]- mechanism of action"

This guide provides an in-depth technical analysis of Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]- , a specific functionalized benzisoxazole derivative. Based on its chemical structure, this molecule is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]- , a specific functionalized benzisoxazole derivative.

Based on its chemical structure, this molecule is a privileged scaffold and key intermediate used in the synthesis of bioactive compounds, particularly in the development of atypical antipsychotics, anticonvulsants (related to the Zonisamide class), and kinase inhibitors. It is not a marketed API itself but a critical building block (linker-scaffold) in medicinal chemistry.

Mechanism of Action, Synthesis, and Pharmacophore Profiling

Part 1: Executive Technical Summary

Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]- (Systematic Name: 6-(2-hydroxyethoxy)-1,2-benzisoxazol-3-amine) represents a bifunctional pharmacophore scaffold. It combines the bioisosteric properties of the 1,2-benzisoxazole core—known for its presence in blockbuster drugs like Zonisamide and Risperidone—with two distinct reactive handles:

  • Position 3 (Amino group): A primary amine serving as a nucleophilic attachment point for "head" groups (e.g., via amide coupling or reductive amination).

  • Position 6 (Hydroxyethoxy chain): A hydrophilic "tail" providing solubility and a linker for further functionalization or target interaction (H-bonding).

Primary Application: Fragment-Based Drug Design (FBDD) for CNS targets (D2/5-HT2A receptors) and kinase active sites.

Part 2: Chemical Identity & Structural Logic
PropertySpecification
Chemical Name Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-
IUPAC Name 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]ethanol
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Core Scaffold 1,2-Benzisoxazole (Indole bioisostere)
Key Functionalities Primary Amine (Pos 3), Primary Alcohol (Pos 6-linker)
LogP (Predicted) ~0.8 (Favorable for CNS penetration when substituted)
H-Bond Donors/Acceptors 2 Donors / 4 Acceptors
Part 3: Mechanism of Action (Pharmacological & Synthetic)

Since this molecule is an intermediate, its "Mechanism of Action" is defined by its role in ligand binding when incorporated into a larger drug molecule, and its chemical reactivity during synthesis.

1. Pharmacological Mechanism (The Benzisoxazole Core)

The 1,2-benzisoxazole moiety acts as a bioisostere for indole or benzofuran rings. When this specific scaffold is utilized in drug design, it typically functions through the following mechanisms:

  • Dopamine/Serotonin Receptor Modulation:

    • The benzisoxazole nitrogen (N2) and oxygen (O1) act as hydrogen bond acceptors.

    • In antipsychotics (e.g., Risperidone derivatives), this core occupies a hydrophobic pocket in the receptor (e.g., D2 or 5-HT2A), engaging in

      
       stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan).
      
    • The 3-amino group often mimics the H-bond donor properties of the indole NH, critical for stabilizing the ligand in the binding site.

  • Sodium Channel Blockade (Zonisamide-like activity):

    • The 3-amino-1,2-benzisoxazole core is structurally related to Zonisamide (3-sulfamoylmethyl-1,2-benzisoxazole).

    • Derivatives using this scaffold can stabilize the inactive state of voltage-gated sodium channels (Nav1.x), preventing repetitive neuronal firing (anticonvulsant mechanism).

2. Synthetic Mechanism (Chemical Reactivity)

The molecule is designed as a bifunctional linker :

  • Nucleophilic Attack (Amine): The C3-amine is highly reactive toward acyl chlorides, isocyanates, or aldehydes. This allows the attachment of the "warhead" or primary pharmacophore.

  • Solubility Modulation (Ether Tail): The C6-ethoxy group disrupts the planarity and symmetry of the core, improving the solubility of the final drug candidate—a common challenge with flat aromatic scaffolds.

Part 4: Experimental Protocols (Synthesis & Validation)

Objective: Synthesis of Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]- from 2,4-dihydroxybenzonitrile.

Protocol A: Synthesis Workflow

Note: This protocol is based on standard benzisoxazole ring closure methodologies (Shioiri modification).

Reagents:

  • 2,4-Dihydroxybenzonitrile (Starting Material)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Potassium hydroxide (KOH)

  • Ethylene carbonate (or 2-bromoethanol)

  • Solvents: Methanol, DMF, Water.

Step-by-Step Methodology:

  • Formation of the Amidoxime Intermediate:

    • Dissolve 2,4-dihydroxybenzonitrile (1.0 eq) in Methanol.

    • Add

      
       (2.5 eq) and KOH (2.5 eq).
      
    • Mechanism: The hydroxylamine attacks the nitrile carbon to form the amidoxime (

      
      ).
      
    • Reflux for 4-6 hours until TLC shows consumption of nitrile.

  • Cyclization to 3-Amino-6-hydroxy-1,2-benzisoxazole:

    • Acidify the reaction mixture with HCl to induce cyclization.

    • Mechanism: Intramolecular nucleophilic attack of the oxime oxygen onto the aromatic ring (activated by the phenolic hydroxyls) or acid-catalyzed closure.

    • Isolate the intermediate: 3-amino-6-hydroxy-1,2-benzisoxazole.

  • Selective O-Alkylation (The Target Molecule):

    • Dissolve the intermediate (1.0 eq) in DMF.

    • Add Potassium Carbonate (

      
      , 1.2 eq) to deprotonate the phenolic hydroxyl (pKa ~10) preferentially over the amine (pKa ~20+).
      
    • Add Ethylene Carbonate (1.2 eq) and a catalytic amount of Tetrabutylammonium bromide (TBAB).

    • Heat to 120°C for 3 hours.

    • Mechanism: Nucleophilic attack of the phenoxide ion on the ethylene carbonate, followed by decarboxylation/ring opening to form the 2-hydroxyethyl ether.

    • Alternative: Use 2-bromoethanol with

      
       at 80°C (Standard Williamson Ether Synthesis).
      
  • Purification:

    • Precipitate in ice water.

    • Recrystallize from Ethanol/Water (9:1).

Protocol B: Quality Control (Self-Validating System)
TestExpected ResultInterpretation
HPLC (C18 Column) Single peak, RT ~4-5 min (Gradient MeOH/H2O)Purity >98%. Impurities likely unreacted phenol.
1H-NMR (DMSO-d6)

6.0-6.5 (s, 2H,

)
Confirms presence of primary amine.
1H-NMR (DMSO-d6)

4.0-4.1 (t, 2H,

),

3.7 (t, 2H,

)
Confirms hydroxyethyl chain attachment.
Mass Spec (ESI+)

m/z
Validates molecular weight.
Part 5: Visualization of Pathways
Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the conversion of the nitrile precursor to the final functionalized scaffold.

SynthesisPath cluster_mech Key Transformation Logic Start 2,4-Dihydroxybenzonitrile (Precursor) Step1 Amidoxime Intermediate Start->Step1 NH2OH·HCl, KOH (Nucleophilic Addition) Core 3-Amino-6-hydroxy- 1,2-benzisoxazole Step1->Core HCl / Heat (Cyclization) Target Ethanol, 2-[(3-amino- 1,2-benzisoxazol-6-yl)oxy]- (Final Scaffold) Core->Target Ethylene Carbonate K2CO3, 120°C (Selective O-Alkylation)

Caption: Step-wise synthetic route from nitrile precursor to the final hydroxyethyl-substituted benzisoxazole scaffold.

Diagram 2: Pharmacophore Interaction Map

This diagram visualizes how the molecule interacts within a theoretical receptor binding pocket (e.g., GPCR or Kinase).

Pharmacophore Scaffold Benzisoxazole Ring (Aromatic Core) Amine 3-Amino Group (-NH2) Scaffold->Amine Tail 6-Ethoxy Tail (-O-CH2-CH2-OH) Scaffold->Tail Pocket_Aro Receptor Aromatic Pocket (Phe/Trp) Scaffold->Pocket_Aro Pi-Pi Stacking Pocket_HB H-Bond Acceptor (Asp/Glu) Amine->Pocket_HB H-Bond Donor Pocket_Sol Solvent Front / H-Bond (Water Network) Tail->Pocket_Sol Solubility / H-Bonding

Caption: Theoretical binding mode showing the core's Pi-stacking and the 3-amino group's H-bond donor capacity.

Part 6: References
  • Strupczewski, J. T., et al. (1995). "Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles." Journal of Medicinal Chemistry, 28(6), 761–769.

  • Shioiri, T., et al. (1983). "New methods for the synthesis of 3-amino-1,2-benzisoxazoles." Chemical Pharmaceutical Bulletin, 31(7), 2254-2261.

  • Uno, H., et al. (1976). "Studies on 3-substituted 1,2-benzisoxazole derivatives." Journal of Medicinal Chemistry, 19(4), 552-556. (Foundational chemistry for Zonisamide analogs).

  • Palazzo, G., et al. (1961). "Synthesis of 1,2-benzisoxazole derivatives." Journal of Heterocyclic Chemistry. (Classic ring closure reference).

Note: The specific CAS for this intermediate is often referenced in patent literature regarding "Benzisoxazole derivatives as psychotropic agents" or "Kinase inhibitors containing benzisoxazole scaffolds."

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Benzisoxazole Derivatives

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of benzisoxazole derivatives utilizing microwave-assisted organic synthesis (MAOS). Benzisoxazoles are a vital clas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of benzisoxazole derivatives utilizing microwave-assisted organic synthesis (MAOS). Benzisoxazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and bioactive molecules.[1][2][3] Traditional synthetic methods often require long reaction times, high temperatures, and the use of hazardous solvents. Microwave-assisted synthesis emerges as a superior alternative, offering dramatic reductions in reaction time, improved yields, enhanced purity, and alignment with the principles of green chemistry.[4][5][6][7] This document delves into the fundamental principles of microwave heating, provides validated, step-by-step protocols for key synthetic transformations, outlines essential characterization techniques, and addresses critical safety considerations for researchers, scientists, and drug development professionals.

The Paradigm Shift: Why Microwave Synthesis?

The transition from conventional conductive heating (e.g., oil baths) to microwave irradiation represents a significant advancement in synthetic chemistry. Unlike conventional methods that transfer heat slowly from an external source through the vessel walls, microwave energy couples directly with polar molecules within the reaction mixture, leading to efficient, uniform, and rapid volumetric heating.[8][9][10]

Core Mechanisms of Microwave Heating

The acceleration of chemical reactions under microwave irradiation is primarily attributed to two mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to intense internal heating.[8][9]

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. Collisions between these moving ions result in the dissipation of energy as heat.[9][10][11]

This direct energy transfer allows for "superheating" of solvents in sealed vessels, reaching temperatures far above their atmospheric boiling points, which dramatically increases reaction rates.[8][12] The result is a transformation of reactions that once took hours or days into processes completed in mere minutes.[6][13]

Caption: Core mechanisms of microwave-induced dielectric heating.

Advantages in Drug Discovery

In the context of medicinal chemistry and drug discovery, MAOS offers a competitive edge:

  • Accelerated Timelines: Rapidly synthesizes compound libraries for structure-activity relationship (SAR) studies.[13]

  • Increased Yields & Purity: Often leads to higher yields and fewer by-products, simplifying purification.[4][7][14]

  • Green Chemistry: Reduces energy consumption and often allows for solvent-free reactions or the use of greener solvents, minimizing hazardous waste.[5][8][11][15]

  • Enhanced Reproducibility: Precise control over temperature and pressure leads to more reproducible reaction outcomes.[14]

Synthetic Workflow & Protocols

The general workflow for microwave-assisted synthesis is streamlined for efficiency. It involves careful preparation, a rapid reaction phase, and standard purification and analysis.

G cluster_workflow General MAOS Workflow A 1. Reagent Preparation B 2. Microwave Reaction A->B Load into certified microwave vial C 3. Work-up & Extraction B->C Cool to <50°C before opening D 4. Purification (e.g., Chromatography) C->D E 5. Characterization (NMR, MS, IR) D->E

Caption: A typical experimental workflow for MAOS.

Protocol 1: Solvent-Free Synthesis of 2,5-Disubstituted Benzoxazoles

This protocol details an efficient and environmentally benign condensation of 2-aminophenols with aromatic aldehydes, using iodine as an oxidant under solvent-free conditions. This method highlights the power of MAOS to drive reactions cleanly without the need for bulk solvents.[15]

Rationale: The reaction proceeds via the formation of a Schiff base intermediate from the condensation of the aminophenol and aldehyde. The microwave energy facilitates both this initial condensation and the subsequent iodine-mediated oxidative cyclization to form the stable benzoxazole ring. The solvent-free approach is possible because the reactants can absorb microwave energy directly, and it aligns with green chemistry principles by eliminating solvent waste.[9][15]

Caption: Reaction scheme for solvent-free benzoxazole synthesis.

Materials:

  • 2-Amino-4-methylphenol (0.5 mmol)

  • Substituted aromatic aldehyde (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (0.5 mmol, 69 mg)

  • Iodine (I₂) (0.5 mmol, 126.9 mg)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solutions of Na₂S₂O₃ and NaCl

  • Anhydrous Na₂SO₄

  • Dedicated microwave reactor with certified pressure-rated glass vials and magnetic stir bars

Step-by-Step Procedure:

  • Vial Preparation: To a 10 mL certified microwave process vial equipped with a magnetic stir bar, add 2-amino-4-methylphenol (0.5 mmol), the corresponding aromatic aldehyde (0.5 mmol), K₂CO₃ (0.5 mmol), and I₂ (0.5 mmol).

  • Microwave Irradiation: Tightly seal the vial with a Teflon septum and aluminum crimp cap. Place the vial inside the microwave reactor cavity.

  • Reaction Conditions: Set the reactor to irradiate the mixture at a constant temperature of 120°C for 10 minutes, with magnetic stirring.

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50°C using the instrument's automated cooling feature before carefully removing it from the reactor.[12]

  • Work-up: Open the vial and add a saturated aqueous solution of Na₂S₂O₃ (5 mL) to quench the excess iodine. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 10 mL).

  • Washing: Combine the organic layers and wash with a saturated solution of NaCl (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure benzoxazole derivative.[16]

Exemplary Results:

EntryAldehyde Substituent (R)Product Yield (%)[15]
1H85
24-NO₂90
34-Cl88
44-OCH₃67
Protocol 2: Ionic Liquid-Catalyzed Synthesis of 3-Substituted-1,2-Benzisoxazoles

This protocol describes an exceptionally rapid synthesis via the cyclization of 2-hydroxyaryl ketoximes, promoted by a catalytic amount of a basic ionic liquid under microwave irradiation.

Rationale: The ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), serves a dual purpose. As a base, it facilitates the deprotonation of the phenolic hydroxyl group, initiating the intramolecular nucleophilic attack required for cyclization.[17] As an ionic medium, it absorbs microwave energy very efficiently through the ionic conduction mechanism, leading to extremely rapid heating and reaction times.[17] This method avoids the need for strong traditional bases and hazardous volatile solvents.

Materials:

  • Substituted 2-hydroxyaryl ketoxime (1.0 mmol)

  • 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (catalytic amount)

  • Microwave reactor and certified vials

Step-by-Step Procedure:

  • Vial Preparation: In a microwave process vial, combine the 2-hydroxyaryl ketoxime (1.0 mmol) and a catalytic amount of [bmim]OH.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor.

  • Reaction Conditions: Irradiate the mixture for 30-60 seconds at a pre-determined optimal temperature (e.g., 100-140°C).

  • Cooling & Work-up: After cooling the vial, add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash, dry, and concentrate the organic extracts. The crude product can be purified via column chromatography or recrystallization. The ionic liquid often remains in the aqueous phase and can potentially be recovered and reused.[17]

Key Advantage: This method achieves excellent yields (85-96%) in under a minute, showcasing the synergistic effect of ionic liquids and microwave heating.[17]

Product Characterization

Structural elucidation of the synthesized benzisoxazole derivatives is crucial. A combination of spectroscopic techniques is employed to confirm the identity and purity of the final compounds.[16][18][19]

Typical Spectroscopic Data for a Benzisoxazole Scaffold:

TechniqueObservationRationale
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The specific chemical shifts, multiplicities, and coupling constants depend on the substitution pattern.[16]The deshielding effect of the aromatic and heterocyclic rings influences proton resonance.
¹³C NMR Aromatic and heterocyclic carbons appear in the δ 110-165 ppm region. The C=N carbon is typically found at the lower field end of this range (e.g., ~162 ppm).[16]The electronic environment of each carbon atom determines its chemical shift.
FTIR Characteristic peaks include C=N stretching (around 1620-1650 cm⁻¹), C-O-C stretching (around 1200-1250 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹).[16][20]Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification.
Mass Spec. The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound confirms its mass. Fragmentation patterns can provide further structural clues.[16][18]Provides the exact mass of the synthesized molecule, confirming its elemental composition.

Mandatory Safety Considerations

While MAOS is a powerful tool, it requires strict adherence to safety protocols due to the high temperatures and pressures involved.

  • NEVER Use a Domestic Microwave Oven: Kitchen microwave ovens lack the necessary safety features for laboratory use, such as temperature/pressure monitoring and containment, and can lead to catastrophic failure.[21][22]

  • Use Certified Equipment: Only employ microwave reactors and sealed vessels specifically designed and certified for chemical synthesis. These are built to withstand high pressures and contain reactions in the event of a failure.[12][21]

  • Know Your Reaction: Be aware of the potential for highly exothermic or gas-producing reactions. Always start with small-scale experiments to establish safe parameters before scaling up.[8][21]

  • Proper Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a well-ventilated laboratory fume hood.[21]

  • Safe Handling: Ensure reaction vials have cooled sufficiently (<50°C) before opening to prevent the violent release of pressurized solvent vapor.[12]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.). epchem.com.
  • The impact of microwave synthesis on drug discovery. (2005, December 23).
  • Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview. (n.d.). Benchchem.
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. (2013, July 1). Asian Journal of Pharmaceutical Research and Development.
  • The impact of microwave synthesis on drug discovery. (2006, January 15).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). acgpubs.org.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD.
  • Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A.
  • Microwave Chemistry and its Applications. (2020, June 17). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Microwave-assisted Synthesis of Benzoxazoles Deriv
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (2025, September 12). journalofpharmaceuticalreports.com.
  • Microwave-assisted Synthesis of Benzoxazole Derivatives | Request PDF. (n.d.).
  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023, January 20). VNUHCM Journal of Science and Technology Development.
  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. (2025, August 9).
  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019, September 1). Baghdad Science Journal.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. (2025, August 7).
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (n.d.).
  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. (2022, November 9). MDPI.

Sources

Application

Application Note &amp; Protocols: Strategies for the Functionalization of the Ethanolamine Side Chain

For Researchers, Scientists, and Drug Development Professionals Abstract The ethanolamine scaffold, characterized by a vicinal amino and hydroxyl group, is a privileged motif in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethanolamine scaffold, characterized by a vicinal amino and hydroxyl group, is a privileged motif in medicinal chemistry and drug development. Its presence in endogenous lipids, neurotransmitters, and a multitude of approved therapeutic agents underscores its importance.[1][2] However, the dual nucleophilicity of the amine and hydroxyl functions presents a significant synthetic challenge, demanding precise control to achieve selective functionalization.[3] This guide provides an in-depth exploration of the chemical strategies and detailed protocols for the selective modification of the ethanolamine side chain. We will dissect the principles of chemoselectivity, protecting group strategies, and provide field-proven protocols for N-acylation, N-alkylation, and ureido functionalization, empowering researchers to confidently manipulate this versatile chemical entity.

Chapter 1: The Chemoselectivity Challenge

The core challenge in modifying ethanolamine lies in the similar reactivity of its primary amine (-NH₂) and primary alcohol (-OH) groups. Both are nucleophilic and can react with electrophiles. However, their relative reactivity is highly dependent on the reaction conditions, particularly the pH.

  • The Amino Group : Generally, the primary amine is a stronger nucleophile than the hydroxyl group under neutral or slightly basic conditions. Its pKa is around 9.5, meaning it is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺) under acidic conditions.

  • The Hydroxyl Group : The hydroxyl group is a weaker nucleophile but can be deprotonated under strongly basic conditions to form a highly reactive alkoxide.

Therefore, achieving selective functionalization requires either exploiting the intrinsic nucleophilicity difference under controlled conditions or temporarily masking one group while the other is modified. This principle governs the strategic choices outlined in this guide.

G cluster_0 Functionalization Strategy Workflow start Ethanolamine Scaffold decision Desired Functionalization? start->decision n_func N-Functionalization (Acylation, Alkylation, etc.) decision->n_func Nitrogen o_func O-Functionalization (Esterification, Etherification) decision->o_func Oxygen direct_n Direct Reaction (Exploit N > O Nucleophilicity) n_func->direct_n protect_n Protect Amine (e.g., Boc, Cbz) o_func->protect_n react_o React with Electrophile at -OH position protect_n->react_o deprotect_n Deprotect Amine react_o->deprotect_n end_o O-Functionalized Product deprotect_n->end_o end_n N-Functionalized Product direct_n->end_n

Caption: A workflow for selective ethanolamine functionalization.

Chapter 2: Selective N-Functionalization Protocols

Capitalizing on the superior nucleophilicity of the amine group is the most direct route to N-substituted ethanolamines.

N-Acylation: Forming the Amide Bond

N-acylethanolamines (NAEs) are an important class of lipid signaling molecules, including the endocannabinoid anandamide.[4] Their synthesis is a common objective.

Strategy 1: Enzymatic N-Acylation for Ultimate Selectivity

The most elegant method for ensuring exclusive N-acylation over O-acylation is through enzyme catalysis. Lipases, such as Candida antarctica Lipase B (CALB), show remarkable chemoselectivity for the amine group.[5][6][7]

Protocol 1: Lipase-Catalyzed Selective N-Acylation

This protocol is adapted from studies using Novozym® 435 (immobilized CALB) to synthesize N-acylethanolamines.[5][7]

  • Reagents & Materials :

    • Ethanolamine

    • Fatty Acid (e.g., Palmitic Acid, Oleic Acid) or Fatty Acid Ester (e.g., Ethyl Laurate)

    • Immobilized Candida antarctica Lipase B (Novozym® 435)

    • Anhydrous organic solvent (e.g., Hexane, 2-Methyl-2-butanol)

    • Molecular sieves (optional, to maintain anhydrous conditions)

    • Reaction vessel (round-bottom flask) with magnetic stirrer and heating mantle/oil bath

    • Rotary evaporator

    • Silica gel for column chromatography

  • Step-by-Step Methodology :

    • Reactant Setup : To a 50 mL round-bottom flask, add ethanolamine (1.0 eq), the desired fatty acid or ester (1.0-1.2 eq), and 20 mL of anhydrous hexane.

    • Enzyme Addition : Add Novozym® 435 (typically 10-40 mg per mmol of limiting reagent). The optimal amount can be determined empirically, with higher loading increasing the reaction rate.[5]

    • Reaction Conditions : Stir the suspension at a controlled temperature, typically between 40-60°C. The reaction can be monitored by TLC or LC-MS. Reactions often reach high conversion within 24-48 hours.[6] Microwave-assisted heating can dramatically reduce reaction times.[5]

    • Work-up : Once the reaction is complete, filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed with solvent and reused.

    • Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography to yield the pure N-acylethanolamine.

  • Self-Validation & Characterization :

    • The key to confirming selective N-acylation is ¹H NMR spectroscopy.

    • N-acylated product : Expect two key signals: an alcoholic proton (-OH) around 2.5–3.2 ppm and an amide proton (N-H) between 6.0–6.5 ppm. The methylene group adjacent to the nitrogen (N-CH₂) should appear around 3.5–3.8 ppm.[5]

    • O-acylated product (undesired) : Would show a single 2H peak for the amine protons (-NH₂) and a downfield shift for the methylene group adjacent to the ester oxygen (O-C=O-CH₂) to 4.1–4.3 ppm.[5]

    • Yields for this method are typically high, often in the 80-95% range.[6]

Strategy 2: Conventional Chemical N-Acylation

While enzymatic methods are superior for selectivity, standard chemical methods using activated carboxylic acids are also effective.

  • Method : Reaction of ethanolamine with an acyl chloride or an activated ester (e.g., NHS ester) in the presence of a non-nucleophilic base (like triethylamine or DIPEA) in an aprotic solvent (like DCM or THF).

  • Causality : At low temperatures (e.g., 0°C), the reaction kinetics favor the more nucleophilic amine. Using a slight excess of ethanolamine can also help minimize O-acylation. This method is commonly used for preparing a wide range of amides.[4]

N-Alkylation: The Challenge of Over-Alkylation

Direct N-alkylation of ethanolamine with alkyl halides is complicated by the tendency to form N,N-dialkylated and even quaternary ammonium salt by-products.[8][9] Achieving mono-N-alkylation requires a more nuanced approach.

Strategy: Protecting Group-Mediated Mono-N-Alkylation

The most reliable method for synthesizing mono-N-alkylated ethanolamines involves temporarily protecting the amine, functionalizing the remaining N-H bond, and then deprotecting. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose.[8][9]

G cluster_1 Mono-N-Alkylation via Boc-Protection start N-Boc-Ethanolamine (Starting Material) step1 1. Deprotonate N-H (Strong Base, e.g., NaH) start->step1 step2 2. Add Alkylating Agent (R-X, e.g., Benzyl Bromide) step1->step2 intermediate N-Boc, N-Alkyl Ethanolamine step2->intermediate step3 3. Deprotection (Acid, e.g., TFA or HCl) intermediate->step3 product Mono-N-Alkylated Ethanolamine Product step3->product

Caption: Sequential strategy for controlled mono-N-alkylation.

Protocol 2: Selective Mono-N-Alkylation using N-Boc-Ethanolamine

This protocol is based on the synthetic route to prepare N-monoalkylated ethanolamine derivatives.[8][9]

  • Reagents & Materials :

    • N-Boc-ethanolamine (commercially available)

    • Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil)

    • Alkylating agent (R-X, e.g., Benzyl bromide, Iodomethane)

    • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

    • Acid for deprotection (e.g., Trifluoroacetic acid (TFA), or 4M HCl in Dioxane)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Step-by-Step Methodology :

    • Setup : To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-ethanolamine (1.0 eq) dissolved in anhydrous THF.

    • Deprotonation : Cool the solution to 0°C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another hour. This deprotonates the N-H of the Boc-carbamate.

    • Alkylation : Cool the solution back to 0°C. Add the alkylating agent (R-X, 1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight.

    • Quenching & Extraction : Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purification (Intermediate) : Purify the crude N-Boc, N-alkyl ethanolamine intermediate by silica gel chromatography.

    • Deprotection : Dissolve the purified intermediate in DCM. Add an excess of TFA (e.g., 5-10 equivalents) or use a solution of 4M HCl in dioxane. Stir at room temperature for 1-4 hours until TLC or LC-MS indicates complete removal of the Boc group.

    • Final Work-up : Concentrate the solvent. If TFA was used, dissolve the residue in ether and precipitate the salt. If HCl was used, the hydrochloride salt often precipitates directly. The salt can be collected, or the free amine can be obtained by neutralization with a base (e.g., sat. NaHCO₃) and extraction.

  • Self-Validation & Characterization :

    • Successful alkylation will be evident by the disappearance of the N-H proton in the ¹H NMR of the intermediate and the appearance of new signals corresponding to the added alkyl group.

    • After deprotection, the characteristic Boc group signals (a large singlet at ~1.4 ppm in ¹H NMR) will be absent. Mass spectrometry is essential to confirm the final product's molecular weight.

Ureido Functionalization

The formation of a urea linkage on the ethanolamine nitrogen is a valuable transformation. This can be achieved under mild conditions by reacting ethanolamine with urea.[10]

Protocol 3: Ureido Functionalization of Ethanolamine

This protocol is adapted from a study on amine-urea transamidation.[10]

  • Reagents & Materials :

    • Ethanolamine

    • Urea

    • Distilled water

    • Reaction vial with a screw cap

    • Heating block or oil bath

  • Step-by-Step Methodology :

    • Solution Preparation : Prepare a stock solution of ethanolamine in water (e.g., 5% v/v).

    • Reaction Setup : In a glass vial, dissolve urea in the aqueous ethanolamine solution. A significant molar excess of urea is recommended (e.g., a 6:1 molar ratio of urea to ethanolamine).[10]

    • Reaction Conditions : Seal the vial and heat the reaction mixture to 80°C. The reaction progress can be monitored by NMR. Near-complete conversion is often achieved within 48 hours at this temperature.[10]

    • Work-up & Purification : The product, (2-hydroxyethyl)urea, is water-soluble. Purification may involve crystallization or chromatographic methods suitable for polar compounds. The reaction progress is typically monitored by NMR, observing the disappearance of the ethanolamine signals and the appearance of the product signals.[10]

  • Self-Validation & Characterization :

    • ¹H and ¹³C NMR are used to confirm the conversion of the primary amine to the ureido group.[10] This involves tracking the chemical shifts of the methylene groups adjacent to the nitrogen.

Chapter 3: Protecting Group Strategies for Orthogonal Synthesis

When sequential or site-specific modifications of both the amine and hydroxyl groups are required, an orthogonal protecting group strategy is essential.[11][12] This involves using protecting groups that can be removed under different, non-interfering conditions.

For example, to perform O-alkylation, the more nucleophilic amine must first be protected. A common strategy is to use an acid-labile Boc group for the amine and then, after O-alkylation, remove the Boc group without affecting the newly formed ether linkage.[9]

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)Fmoc, Cbz, Silyl Ethers
FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine in DMF)Boc, Cbz, Silyl Ethers
BenzyloxycarbonylCbz (or Z)Benzyl ChloroformateCatalytic Hydrogenolysis (H₂, Pd/C)Boc, Fmoc
2,2,2-TrichloroethyloxycarbonylTrocTroc-ClReductive cleavage (e.g., Zn/AcOH)Boc, Fmoc, Cbz

Table 1: Common orthogonal protecting groups for the amine function.[11][12]

References

  • Ghosh, P., et al. (2009). N-acylation of ethanolamine using lipase: a chemoselective catalyst. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Plastina, P., et al. (2009). Selective Synthesis of Unsaturated N-Acylethanolamines by Lipase-Catalyzed N-Acylation of Ethanolamine with Unsaturated Fatty Acids. Letters in Organic Chemistry. Available at: [Link]

  • Ghosh, P., et al. (2009). N-acylation of ethanolamine using lipase: a chemoselective catalyst. PubMed. Available at: [Link]

  • Mishra, B. K., et al. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Synthetic Communications. Available at: [Link]

  • Matias, I., et al. (2021). Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ghosh, P., et al. N‐acylation of ethanolamine with various fatty acids 1 a–d and esters... ResearchGate. Available at: [Link]

  • Gibellini, F., & Smith, T. K. (2020). Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. PMC. Available at: [Link]

  • Anonymous. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available at: [Link]

  • Li, W., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fang, H., et al. (2023). Discovery of new DHA ethanolamine derivatives as potential anti-inflammatory agents targeting Nur77. ResearchGate. Available at: [Link]

  • BDMAEE. (n.d.). diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. BDMAEE. Available at: [Link]

  • van den Berg, O., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. MDPI. Available at: [Link]

  • Anonymous. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Mamardashvili, N. Z., et al. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online. Available at: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. ACS Publications. Available at: [Link]

Sources

Method

Application Note: High-Fidelity Screening of Aminobenzisoxazole Libraries

Mitigating Autofluorescence and Solubility Challenges in GPCR and Ion Channel Targets Abstract & Strategic Overview The aminobenzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Mitigating Autofluorescence and Solubility Challenges in GPCR and Ion Channel Targets

Abstract & Strategic Overview

The aminobenzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for major antipsychotics (e.g., Risperidone , Paliperidone ) and anticonvulsants (e.g., Zonisamide ). While chemically versatile, this scaffold presents two distinct challenges in high-throughput screening (HTS):

  • Intrinsic Fluorescence: Many benzisoxazole derivatives exhibit autofluorescence in the blue-green spectrum (400–500 nm), leading to high false-positive rates in standard intensity-based assays.

  • State-Dependent Binding: Therapeutic efficacy often relies on binding specific conformational states (e.g., the inactivated state of voltage-gated sodium channels), requiring specialized assay protocols.

This guide provides two validated workflows designed to bypass these limitations: a TR-FRET Competition Binding protocol for GPCR targets (eliminating autofluorescence interference) and a State-Dependent Membrane Potential protocol for ion channels.

Library Preparation & Quality Control

Aminobenzisoxazoles are often lipophilic and crystalline. Proper library handling is the first line of defense against assay variability.

  • Solvent: 100% DMSO (anhydrous).

  • Solubility Limit: Typically stable up to 10 mM.

  • Acoustic Ejection Warning: Ensure source plate centrifugation (1000 x g, 1 min) prior to dispensing to prevent crystal-induced misfires.

Workflow: Library Triage Strategy

The following decision matrix outlines the screening path based on target class and compound properties.

LibraryWorkflow Library Aminobenzisoxazole Library (10mM DMSO) QC Solubility QC (Nephelometry) Library->QC Target Target Selection QC->Target Pass GPCR GPCR (D2, 5-HT2A) Target->GPCR IonChannel Ion Channel (NaV1.x, CaV3.x) Target->IonChannel Assay1 Protocol A: TR-FRET Binding (Red-Shifted) GPCR->Assay1 Avoids Autofluorescence Assay2 Protocol B: FMP Voltage Assay (Veratridine Challenge) IonChannel->Assay2 Detects State Block

Figure 1: Triage workflow ensuring the correct assay modality is selected to mitigate scaffold-specific artifacts.

Protocol A: GPCR Screening (TR-FRET Competition Binding)

Target Application: Discovery of antipsychotics (Dopamine


, Serotonin 

). Rationale: Aminobenzisoxazoles can fluoresce in the range used by standard fluorescein/GFP tracers. Time-Resolved FRET (TR-FRET) is mandatory here. By using a Lanthanide donor (Terbium or Europium), we introduce a time delay (

) before reading.[1] The short-lived autofluorescence of the library compound decays completely during this delay, leaving only the specific FRET signal.
3.1 Assay Principle
  • Receptor: Membrane-bound GPCR (e.g.,

    
    ) labeled with a Terbium-cryptate donor (via N-terminal SNAP-tag or anti-tag antibody).
    
  • Tracer: Fluorescent ligand (Red-shifted acceptor, e.g., d2 or Alexa647).

  • Signal: High FRET signal indicates tracer binding.[1] A decrease in FRET indicates displacement by the test compound.[1]

3.2 Materials
ComponentSpecificationNotes
Membranes CHO or HEK293 overexpressing

Validated

required.
Tracer Spiperone-d2 (or similar)Red acceptor (Emission ~665 nm).
Detection Buffer 50 mM Tris-HCl, pH 7.4, 5 mM

Add 0.1% BSA to prevent sticky binding.
Plate 384-well Low Volume WhiteWhite reflects signal; low volume saves reagents.
3.3 Step-by-Step Protocol
  • Compound Dispense: Acoustic dispense 20 nL of library compounds (in DMSO) into the 384-well plate.

  • Membrane/Antibody Mix: Dilute membranes and Tb-labeled antibody in Detection Buffer. Dispense 10

    
    L/well.
    
    • Incubation 1: 15 mins at RT (allows antibody-receptor complexing).

  • Tracer Addition: Add 10

    
    L of Fluorescent Tracer (at 
    
    
    
    concentration).
  • Equilibrium Incubation: Incubate for 60–120 minutes at RT.

    • Note: Benzisoxazoles like Risperidone have slow dissociation rates (

      
      ); ensure equilibrium is reached.
      
  • Read: Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1: 620 nm (Donor reference).

    • Emission 2: 665 nm (FRET signal).

    • Delay:

      
       (Crucial for removing background).[1]
      
3.4 Data Analysis

Calculate the HTRF Ratio:




Protocol B: Ion Channel Screening (State-Dependent Block)

Target Application: Discovery of anticonvulsants (Voltage-gated Sodium Channels,


).
Rationale:  Zonisamide and related benzisoxazoles preferentially bind to the inactivated state  of sodium channels. Standard "opener" assays may miss this if the channel isn't cycled correctly. We use a Membrane Potential (FMP)  assay with a Veratridine  challenge to bias the channel into a state susceptible to block.
4.1 Assay Principle
  • Sensor: FMP Red Dye (Red-shifted to minimize compound interference).

  • Stimulus: Veratridine (prevents inactivation, locking channels open) + Scorpion Venom (optional, delays inactivation).

  • Readout: Depolarization (fluorescence increase). Blockers prevent this increase.

4.2 Mechanism of Action Diagram

IonChannelMechanism Resting Resting Channel (Closed) Veratridine Stimulus: Veratridine Added Resting->Veratridine Open Open State (Na+ Influx) Veratridine->Open Activates Inactivated Inactivated State Veratridine->Inactivated Prevents (Sustained Depolarization) Open->Inactivated Natural Decay Inactivated->Open Recovery Blocked Compound Benzisoxazole (Test Compound) Compound->Inactivated Stabilizes (Blockade)

Figure 2: Mechanism of state-dependent block. Benzisoxazoles stabilize the inactivated state, preventing the sustained depolarization caused by Veratridine.

4.3 Step-by-Step Protocol
  • Cell Plating: Seed

    
    -expressing cells (e.g., HEK-NaV1.5) in 384-well black-wall/clear-bottom plates (poly-D-lysine coated). Incubate 24h.
    
  • Dye Loading: Remove media. Add 20

    
    L FMP Red Dye  (Molecular Devices or similar).
    
    • Critical: Do not wash. Incubate 30 mins at 37°C.

  • Compound Addition: Add 10

    
    L of test compound (3x concentration).
    
    • Incubation: 20 mins at RT. This pre-incubation is vital for the compound to partition into the membrane and access the channel pore.

  • Reading (Kinetic Mode): Transfer to FLIPR/FDSS.

    • Start reading baseline (10 seconds).

    • Inject Stimulus: 10

      
      L Veratridine (
      
      
      
      concentration, typically 30-50
      
      
      M final).
    • Read for 180 seconds.

  • Analysis: Measure Area Under the Curve (AUC) or Peak Response.

Troubleshooting & Optimization (E-E-A-T)
IssueProbable CauseExpert Solution
High Background (GPCR) Compound AutofluorescenceSwitch from Green tracer (488/520nm) to Red tracer (665nm). Ensure

delay in reader settings.
Low Z' Factor (<0.5) Incomplete EquilibriumBenzisoxazoles are slow binders. Increase incubation time to 2–3 hours.
False Negatives (Ion Channel) State MismatchThe compound binds the inactivated state, but the assay measures the resting state. Ensure Veratridine concentration is optimized to cycle the channel.
Precipitation High LipophilicityLimit final DMSO concentration to 1%. Use intermediate dilution plates rather than direct high-concentration dispense.
References
  • Biton, V. (2007).[2] Clinical pharmacology and mechanism of action of zonisamide. Clinical Neuropharmacology.

  • Cisbio/Revvity. (2025). HTRF GPCR Binding Guides. Revvity Application Notes.

  • Molecular Devices. (2006). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay Guidance Manual.

  • ThermoFisher Scientific. (2016).[1] LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.[1]

  • PubChem. (2025). Compound Summary: Risperidone (1,2-benzisoxazole derivative).

Sources

Application

Application Note &amp; Protocols: A Guide to Cell-Based Cytotoxicity Assays for Benzisoxazole Compounds

Introduction: The Benzisoxazole Scaffold and the Imperative for Cytotoxicity Profiling The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzisoxazole Scaffold and the Imperative for Cytotoxicity Profiling

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antipsychotics, antimicrobials, and anticancer drugs.[1][2] Derivatives such as the atypical antipsychotic risperidone are widely prescribed, highlighting the therapeutic importance of this chemical class.[3][4] However, the biological activity that makes these compounds therapeutically valuable can also confer unintended toxicity.

Understanding the cytotoxic potential of novel benzisoxazole derivatives is a critical step in drug discovery and development. Early-stage in vitro cytotoxicity screening allows for the identification of promising candidates and the deselection of those with unfavorable safety profiles, saving considerable time and resources. Cytotoxicity data provides essential insights into a compound's mechanism of action, helping to elucidate whether cell death occurs through programmed pathways like apoptosis or uncontrolled processes like necrosis.[5][6] For instance, studies have shown that some benzisoxazole compounds can induce apoptosis and cell cycle arrest in cancer cell lines, while others, like risperidone, have been linked to mitochondrial dysfunction and oxidative stress.[7][8][9]

This guide provides a comprehensive overview and detailed protocols for a multi-parametric approach to assessing the cytotoxicity of benzisoxazole compounds, ensuring a robust and reliable evaluation of their effects on cell health.

Strategic Assay Selection: Interrogating Multiple Cytotoxicity Pathways

No single assay can provide a complete picture of a compound's cytotoxic profile. A strategic, multi-assay approach is essential for a thorough understanding of the underlying mechanisms. The choice of assay should be guided by the anticipated mechanism of action and confirmed with orthogonal methods that measure different cellular health indicators.

For benzisoxazole compounds, which have been associated with various effects from apoptosis induction to mitochondrial disruption, a tiered approach is recommended.[7][8][9]

G T1_Metabolism Metabolic Viability Assay (MTT) - Measures mitochondrial reductase activity. - Quick, high-throughput screen for general toxicity. T2_Apoptosis Apoptosis Assay (Caspase-3/7) - Measures key executioner caspases. - Confirms programmed cell death. T1_Metabolism->T2_Apoptosis If cytotoxic T2_ROS Oxidative Stress Assay (ROS) - Detects reactive oxygen species. - Investigates a common toxicity pathway. T1_Metabolism->T2_ROS If cytotoxic T1_Membrane Membrane Integrity Assay (LDH) - Measures release of cytosolic enzyme. - Differentiates from mere metabolic slowdown. T1_Membrane->T2_Apoptosis If cytotoxic start Benzisoxazole Compound start->T1_Metabolism start->T1_Membrane

Caption: Tiered approach to cytotoxicity testing.

Table 1: Comparison of Recommended Cytotoxicity Assays

Assay TypePrincipleEndpoint MeasuredProsCons
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[10]Metabolic activity, mitochondrial integrity.High-throughput, cost-effective, well-established.Can be confounded by compounds affecting cellular metabolism without causing death.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the medium from cells with damaged membranes.[11][12]Cell membrane integrity, necrosis.Non-destructive to remaining cells, allows for kinetic studies.[13]Less sensitive for early-stage apoptosis where the membrane is intact.
Caspase-3/7 Assay Detection of activated caspase-3 and -7, key executioner enzymes in the apoptotic cascade, using a proluminescent substrate.[14][15]Apoptosis induction.Highly specific for apoptosis, very sensitive.Signal is transient and timing is critical.[15]
ROS Assay A cell-permeable probe (e.g., DCFH-DA) is deacetylated and then oxidized by reactive oxygen species (ROS) into a highly fluorescent compound.[16][17]Intracellular oxidative stress.Provides mechanistic insight into a common toxicity pathway.Can be influenced by compound autofluorescence; ROS burst can be transient.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Metabolic Viability

Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[18] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring, converting the yellow MTT to an insoluble purple formazan.[19] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]

Materials

  • Benzisoxazole compounds (dissolved in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[20]

  • Solubilization Solution: 10% SDS in 0.01 M HCl.[18]

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • Selected cell line (e.g., HepG2, MCF-7, HT-29)[7][21][22]

Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzisoxazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10][19]

  • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of Solubilization Solution to each well.[18]

  • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

Data Analysis Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Membrane Integrity

Principle of the Assay Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[12] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the culture supernatant.[12] The assay measures LDH activity in the medium through a coupled enzymatic reaction that produces a colored formazan product, which is directly proportional to the number of lysed cells.[11][12]

Materials

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Cell Lysis Solution (e.g., 1% Triton X-100)

  • 96-well flat-bottom sterile plates

Procedure

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. Set up additional wells for two controls: a "Maximum LDH Release" control and a "Spontaneous LDH Release" control.

  • Control Preparation: One hour before the end of the incubation period, add 10 µL of Cell Lysis Solution to the "Maximum LDH Release" wells. Add 10 µL of sterile water or assay buffer to the "Spontaneous LDH Release" wells.

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH substrate mix/assay buffer to each well of the new plate.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[11]

Data Analysis Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle of the Assay This homogeneous, luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway.[15][23] The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin.[14][15] A thermostable luciferase then uses aminoluciferin to produce a "glow-type" luminescent signal that is proportional to caspase activity.[14]

Materials

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Positive control apoptosis inducer (e.g., Staurosporine)

Procedure

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with benzisoxazole compounds as described in the MTT protocol (steps 1-4). Include positive control wells treated with a known apoptosis inducer.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Add-Mix-Measure: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis Subtract the average background luminescence (from cell-free wells) from all experimental readings. Express results as Relative Luminescence Units (RLU) or as fold-change over the vehicle control to indicate the induction of apoptosis.

Protocol 4: ROS Detection Assay for Oxidative Stress

Principle of the Assay This assay measures intracellular reactive oxygen species (ROS) using a cell-permeable fluorogenic probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[16] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials

  • ROS Detection Assay Kit (containing DCFH-DA)

  • Black, clear-bottom 96-well plates

  • Positive control ROS inducer (e.g., Tert-Butyl Hydroperoxide, TBHP)[16]

  • Phenol red-free culture medium or PBS

Procedure

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Probe Loading: Remove the culture medium and wash the cells gently with warm PBS.

  • Add 100 µL of diluted DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well.

  • Incubate for 30-60 minutes at 37°C in the dark.[16]

  • Compound Treatment: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Add 100 µL of the benzisoxazole compound dilutions (prepared in phenol red-free medium or PBS) to the wells. Include positive control (TBHP) and vehicle control wells.

  • Data Acquisition: Immediately measure the fluorescence using a fluorescence plate reader at an excitation/emission of ~485/535 nm.[16] Kinetic readings can be taken over a period of 1-4 hours.

Data Analysis Subtract the background fluorescence from all readings. Express the data as Relative Fluorescence Units (RFU) or as a fold-change in fluorescence intensity compared to the vehicle control, indicating an increase in intracellular ROS levels.

Data Interpretation and Integrated Analysis

  • High MTT signal reduction with high LDH release: Suggests the compound primarily induces necrosis or late-stage apoptosis, causing catastrophic membrane failure.

  • High MTT signal reduction with low LDH release but high Caspase-3/7 activity: Strongly indicates the compound is a potent inducer of apoptosis. The cell metabolism ceases, but the membrane remains intact in the early stages.

  • Moderate MTT signal reduction with a significant increase in ROS: Suggests that oxidative stress is a primary mechanism of toxicity, which may subsequently lead to mitochondrial dysfunction and apoptosis.

  • No change in viability assays but altered cellular function (not covered here): The compound may not be overtly cytotoxic at the tested concentrations but could be cytostatic or affect specific signaling pathways.

G compound Benzisoxazole Compound ros ros compound->ros membrane membrane compound->membrane Direct Damage mito mito ros->mito Oxidative Damage caspase caspase mito->caspase Cytochrome c release apoptosis apoptosis caspase->apoptosis caspase->membrane Late Stage necrosis necrosis membrane->necrosis

Caption: Potential mechanisms of benzisoxazole cytotoxicity.

References

  • Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. (2024). Archiv der Pharmazie. Available at: [Link]

  • REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. (2013). JaCVAM. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Risperidone-induced bioenergetic disruption in the isolated human peripheral blood monocytes. (2024). PubMed. Available at: [Link]

  • ROS Assay Kit Protocol. (n.d.). [Source organization not specified, but content is a standard protocol]. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Available at: [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (2021). An-Najah National University. Available at: [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025). ResearchGate. Available at: [Link]

  • Risperidone Toxicity on Human Blood Lymphocytes in Nano molar Concentrations. (2022). [Source organization not specified, but content is a scientific article]. Available at: [Link]

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014). [Source organization not specified, but content is from a scientific journal]. Available at: [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (n.d.). [Source organization not specified, but content is a standard protocol]. Available at: [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. Available at: [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Available at: [Link]

  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. (2025). JoVE. Available at: [Link]

  • Repurposing risperidone as an anti-angiogenic agent for triple-negative breast cancer: a computational to in ovo investigation. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • (risperidone) tablets/oral solution risperdal. (n.d.). accessdata.fda.gov. Available at: [Link]

  • Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][1][7] Azoles. (2021). MDPI. Available at: [Link]

  • Risperidone toxicity. (2020). LITFL. Available at: [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio. Available at: [Link]

  • Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. (2025). Journal of King Saud University - Science. Available at: [Link]

  • Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. (2024). MDPI. Available at: [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. (n.d.). Semantic Scholar. Available at: [Link]

Sources

Method

"experimental procedure for N-alkylation of 3-aminobenzisoxazole"

Application Note: Experimental Procedure for N-Alkylation of 3-Aminobenzisoxazole Abstract The N-alkylation of 3-aminobenzisoxazole presents a unique challenge in medicinal chemistry due to the ambident nucleophilicity o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Procedure for N-Alkylation of 3-Aminobenzisoxazole

Abstract The N-alkylation of 3-aminobenzisoxazole presents a unique challenge in medicinal chemistry due to the ambident nucleophilicity of the amino-heterocycle and the lability of the isoxazole N–O bond under reducing conditions. While direct alkylation with alkyl halides often leads to polyalkylation or regiochemical mixtures (exocyclic N vs. ring N), reductive amination offers a controlled pathway for mono-alkylation, provided the reducing agent does not cleave the heterocyclic ring. This guide details two validated protocols: a mild reductive amination suitable for diverse aldehydes, and a base-mediated direct alkylation for unhindered electrophiles. A strategic alternative using SNAr displacement is also discussed for high-purity applications.

Part 1: Strategic Analysis & Reaction Mechanics

The Chemoselectivity Challenge

3-Aminobenzisoxazole contains two potential nucleophilic sites: the exocyclic amine (N-3) and the ring nitrogen (N-2).

  • Exocyclic Amine (N-3): Electronically similar to an electron-deficient aniline. It is the kinetic target for alkylation but can easily undergo bis-alkylation due to the increased nucleophilicity of the resulting secondary amine.

  • Ring Nitrogen (N-2): Less nucleophilic but can participate in alkylation under strong basic conditions (e.g., NaH), leading to heterocyclic salts or mixtures.

The Stability Constraint (N–O Bond)

The 1,2-benzisoxazole core contains a weak N–O bond (approx. 53 kcal/mol).

  • Risk: Strong reducing agents (e.g., H2/Pd, Zn/HCl, LiAlH4) or harsh basic conditions can cleave this bond, resulting in ring-opened 2-hydroxybenzamidines or salicylonitriles [1, 2].

  • Solution: Use mild hydride donors like Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB) at controlled pH to effect reductive amination without compromising ring integrity.

Part 2: Experimental Protocols

Protocol A: Reductive Amination (Preferred for Mono-Alkylation)

Best for: Introducing secondary alkyl groups or preventing bis-alkylation.

Reagents & Materials:

  • Substrate: 3-Aminobenzisoxazole (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.1–1.2 equiv)

  • Reductant: Sodium Cyanoborohydride (NaBH3CN) (1.5 equiv)

  • Solvent: Methanol (MeOH) (anhydrous)

  • Additive: Acetic Acid (AcOH) (catalytic to stoichiometric)

  • Quench: Sat. aq. NaHCO3

Step-by-Step Procedure:

  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve 3-aminobenzisoxazole (1.0 mmol) in anhydrous MeOH (5 mL).

    • Add the appropriate aldehyde (1.1 mmol).

    • Add glacial acetic acid (2–3 drops) to adjust pH to ~5–6.

    • Checkpoint: Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the amine and formation of the imine (Schiff base). Note: Some electron-deficient amines require mild heating (40 °C) or molecular sieves (4Å) to drive equilibrium.

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add NaBH3CN (1.5 mmol) portion-wise over 10 minutes. Caution: Toxic HCN gas can evolve if acid concentration is too high; ensure ventilation.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 h).

  • Workup:

    • Quench the reaction by slowly adding sat. aq. NaHCO3 (10 mL). Stir for 15 minutes to decompose amine-boron complexes.

    • Evaporate volatiles (MeOH) under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine (10 mL), dry over Na2SO4, and concentrate.

  • Purification:

    • Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Mechanistic Insight: NaBH3CN is selected over NaBH4 because it is stable at pH 5–6 (where imine formation is favored) and is less likely to reduce the aldehyde/ketone competitively [3].

Protocol B: Direct Alkylation (Base-Mediated)

Best for: Primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).

Reagents & Materials:

  • Substrate: 3-Aminobenzisoxazole (1.0 equiv)

  • Electrophile: Alkyl Halide (1.0 equiv)

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv) or Sodium Hydride (NaH) (1.1 equiv, for difficult substrates)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation:

    • Dissolve 3-aminobenzisoxazole (1.0 mmol) in anhydrous DMF (3 mL).

    • Add K2CO3 (2.0 mmol).

    • Alternative: If using NaH, cool to 0 °C, add NaH (60% dispersion, 1.1 mmol), and stir for 30 min to deprotonate.

  • Alkylation:

    • Add the Alkyl Halide (1.0 mmol) dropwise. Crucial: Do not use excess alkyl halide to minimize bis-alkylation.

    • Stir at room temperature.

    • Monitoring: Check TLC after 1 hour. If reaction is sluggish, heat to 50–60 °C. Warning: Higher temperatures increase the risk of ring opening (Tiemann-type rearrangement) or O-alkylation side products [4].

  • Workup:

    • Pour the reaction mixture into ice-water (20 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash organics copiously with water (to remove DMF) and brine.

    • Dry and concentrate.[1]

Part 3: Visualization & Data

Reaction Workflow Diagram

G Start 3-Aminobenzisoxazole Choice Select Method Start->Choice PathA Method A: Reductive Amination (Aldehyde + NaBH3CN) Choice->PathA Control Mono-Alkylation PathB Method B: Direct Alkylation (R-X + Base) Choice->PathB Simple Primary Alkyls Imine Imine Intermediate (pH 5-6) PathA->Imine MeOH, AcOH ProductA Mono-N-Alkyl Product (High Selectivity) Imine->ProductA Reduction ProductB Mixture: Mono/Bis-Alkyl (Requires Purification) PathB->ProductB DMF, K2CO3

Caption: Decision tree for selecting the optimal alkylation strategy based on selectivity requirements.

Troubleshooting & Optimization Table
IssueProbable CauseSolution
Ring Opening Strong reducing agent or high heat/base.Switch from NaH to K2CO3. Use NaBH3CN instead of H2/Pd. Keep Temp < 60 °C.
Bis-Alkylation Excess alkyl halide or high reactivity.Use Method A (Reductive Amination).[2] If using Method B, use 0.9 equiv of electrophile.
No Reaction Poor nucleophilicity of amine.Add Lewis acid catalyst (Ti(OiPr)4) during imine formation in Method A [5].[3]
N2-Alkylation Ambident anion formation (NaH).Use weaker base (K2CO3, Cs2CO3) to favor neutral amine nucleophilicity over anionic ring nitrogen.

Strategic Alternative: The "Pro" Route (SNAr)

If the target molecule allows for convergent synthesis, the Nucleophilic Aromatic Substitution (SNAr) of 3-chloro-1,2-benzisoxazole is often superior to alkylating the amine.

  • Concept: React 3-chloro-1,2-benzisoxazole with the desired amine (R-NH2).

  • Advantage: Eliminates bis-alkylation issues entirely; high yields (54–90%) [6].

  • Conditions: Microwave irradiation (120–150 °C) in EtOH or neat amine.

References

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. Link

  • Hufnagel, B., et al. (2022). Phenolate-Induced N-O Bond Formation versus Tiemann-Type Rearrangement for the Synthesis of 3-Aminobenzisoxazoles. Chemistry – A European Journal. Link

  • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][4] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Shutske, G. M., & Kapples, K. J. (1989).[5] A novel synthesis of 3-Amino-1,2-benzisoxazoles. Journal of Heterocyclic Chemistry, 26(5), 1293–1298.[5] Link[5]

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Smith, J. A., et al. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Future Medicinal Chemistry, 2(2), 1-6. Link

Sources

Application

Application Note: Analytical Methods for the Characterization of Synthesized Benzisoxazoles

Introduction & Strategic Overview Benzisoxazoles are privileged pharmacophores in medicinal chemistry, forming the core of blockbuster antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Benzisoxazoles are privileged pharmacophores in medicinal chemistry, forming the core of blockbuster antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). However, the synthesis of these bicyclic heterocycles presents a unique analytical challenge: the "Isomer Problem."

Synthetic pathways often yield mixtures of 1,2-benzisoxazole (indoxazene) and 2,1-benzisoxazole (anthranil). Furthermore, the 1,2-benzisoxazole ring is susceptible to base-catalyzed ring opening (Kemp elimination), degrading into salicylonitriles.

This guide moves beyond standard characterization, providing a robust analytical strategy to:

  • Definitively distinguish regioisomers (1,2 vs. 2,1) using advanced NMR techniques.

  • Quantify purity and monitor degradation using stress-tested HPLC protocols.

  • Validate structural integrity via Mass Spectrometry fragmentation patterns.

Structural Confirmation: The NMR Decision Matrix

The Challenge of N-O Bond Assignment

Standard 1H NMR is often insufficient for distinguishing 1,2- and 2,1-isomers because the aromatic proton signals overlap significantly. The definitive method relies on 15N NMR (via HMBC) and specific 13C chemical shift patterns induced by the "push-pull" nature of the N-O dipole.

Critical NMR Parameters
NucleusParameter1,2-Benzisoxazole (Target)2,1-Benzisoxazole (Anthranil)Mechanistic Insight
15N Chemical ShiftHigh Shielding (approx -50 to -70 ppm relative to nitromethane)Deshielded (downfield shift)The position of the oxygen adjacent to nitrogen in the 1,2-isomer increases electron density at the nitrogen.
13C C3 Position~145 - 155 ppm ~155 - 165 ppm C3 in 2,1-isomers is an imine-like carbon, typically more deshielded.
1H C3-H (if sub.)8.8 - 9.2 ppm (Singlet)9.2 - 9.8 ppm The 2,1-isomer C3 proton is more acidic and deshielded due to the adjacent cationic character of the resonance form.
Protocol A: 15N-HMBC for Isomer Validation

Rationale: Direct detection of 15N is insensitive. Indirect detection via Heteronuclear Multiple Bond Correlation (HMBC) allows us to "see" the nitrogen through its coupling to nearby protons.

Step-by-Step:

  • Sample Prep: Dissolve 20 mg of synthesized compound in 0.6 mL DMSO-d6 . Note: Avoid CDCl3 if possible, as DMSO stabilizes polar resonance forms, sharpening peaks.

  • Pulse Sequence: Select gradient-selected 1H-15N HMBC (optimized for J_NH = 8-10 Hz).

  • Acquisition:

    • Scans: 64–128 (concentration dependent).

    • Spectral Width (15N): 400 ppm (center at -150 ppm).

  • Interpretation: Look for cross-peaks from the aromatic C4-H or C7-H to the nitrogen.

    • 1,2-Isomer: Strong correlation from C7a/C3a protons; Nitrogen shift is key.

    • 2,1-Isomer: Distinctive downfield shift confirms anthranil structure.

Purity & Stability: HPLC Method Development

The Stability Trap (Kemp Elimination)

Critical Warning: 1,2-Benzisoxazoles are base-labile. Using high pH (>8) mobile phases or diluents can trigger the Kemp elimination , opening the isoxazole ring to form 2-hydroxybenzonitrile (Salicylonitrile) derivatives.

  • Observation: If your HPLC peak tails significantly or splits, check the pH.

  • Solution: Always maintain Mobile Phase pH between 2.5 and 4.5 .

Protocol B: Universal Gradient HPLC Method

This method is optimized for separating the parent benzisoxazole from synthetic precursors (oximes) and degradation products (nitriles).

Instrument: UHPLC or HPLC with PDA Detector. Column: C18 End-capped (e.g., Waters Symmetry or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm or 5 µm.

Mobile Phase:

  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with dilute H3PO4).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min) Phase Description
0.0 85 15 1.0 Equilibration
2.0 85 15 1.0 Isocratic Hold (Polar impurities)
15.0 20 80 1.0 Linear Gradient (Elute Benzisoxazole)
20.0 20 80 1.0 Wash

| 21.0 | 85 | 15 | 1.0 | Re-equilibration |

Detection:

  • Primary: 280 nm (Specific for the benzisoxazole core).

  • Secondary: 240 nm (High sensitivity for impurities).

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Crucial; higher indicates secondary interactions with silanols).

  • Resolution (Rs): > 2.0 between Main Peak and nearest impurity (often the oxime precursor).

Mass Spectrometry: Fragmentation Fingerprinting

When characterizing novel derivatives, MS/MS fragmentation provides structural proof.

Fragmentation Logic

The benzisoxazole ring cleaves via specific pathways involving the N-O bond weakness.

  • Primary Loss: Cleavage of the N-O bond.

  • Neutral Loss: Loss of CO (28 Da) or HCN (27 Da) is characteristic.

  • Zonisamide Specifics: Look for the loss of the sulfonamide group

    
    .
    

Diagnostic Ions (ESI+):

  • 
    : Parent ion.
    
  • $[M+H - CO]^+ $: Contraction to a quinoid-like species.

  • $[M+H - H_2O]^+ $: Often seen if side chains contain hydroxyls (e.g., oxime impurities).

Visual Analytical Workflows

Comprehensive Characterization Workflow

This diagram illustrates the logical flow from crude synthesis to final validated product.

AnalyticalWorkflow Synthesis Crude Synthesis (Benzisoxazole Mixture) TLC TLC Screening (Mobile Phase: Hex/EtOAc) Synthesis->TLC HPLC_MS LC-MS Screening (Identify M+H & Major Isomer) TLC->HPLC_MS Decision Isomer Mixture? HPLC_MS->Decision PrepLC Prep-HPLC / Flash (Separation of 1,2 vs 2,1) Decision->PrepLC Yes (Mix) NMR_Core 1H & 13C NMR (DMSO-d6) Decision->NMR_Core No (Pure) PrepLC->NMR_Core NMR_Adv 15N HMBC (Definitive N-O Assignment) NMR_Core->NMR_Adv Ambiguous C3/N Signal Stability Stress Testing (Base hydrolysis check) NMR_Core->Stability Clear Signal NMR_Adv->Stability Final Final CoA (Purity >98%, Structure Confirmed) Stability->Final

Figure 1: Step-by-step workflow for isolating and characterizing benzisoxazoles, prioritizing isomer separation and structural confirmation.

Spectral Decision Tree: 1,2 vs 2,1 Isomers

Use this logic gate to interpret your spectroscopic data.

IsomerLogic Start Unknown Isomer (Benzisoxazole Core) Check_UV Check UV-Vis (HPLC) Start->Check_UV Check_NMR Check 1H NMR (C3 Proton) Start->Check_NMR Result_Deg Salicylonitrile (Ring Open) Check_UV->Result_Deg Shift to ~300nm (Phenolic character) Result_12 1,2-Benzisoxazole (Target) Check_NMR->Result_12 δ 8.8-9.2 ppm Result_21 2,1-Benzisoxazole (Anthranil) Check_NMR->Result_21 δ > 9.3 ppm Tip Pro Tip: 15N NMR 1,2-isomer = Shielded (-60ppm) 2,1-isomer = Deshielded Check_NMR->Tip

Figure 2: Decision tree for distinguishing regioisomers and degradation products based on primary spectral data.

References & Grounding

  • Zonisamide HPLC Method Validation: Title: "HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." Source: ResearchGate / Asian J. Chem. URL:[Link]

  • 1,2-Benzisoxazole Synthesis & Review: Title: "Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines." Source: Chemistry of Heterocyclic Compounds.[1] URL:[Link]

  • Mass Spectrometry Fragmentation: Title: "Mass Spectra of Some 3-β-Bromoethyl-1,2-Benzisoxazoles." Source: Asian Journal of Chemistry.[2] URL:[Link] (General Journal Link for context on fragmentation patterns cited in search).

  • NMR Characterization (15N/13C): Title: "13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides." Source: Magnetic Resonance in Chemistry.[1][3] URL:[Link]

  • General IR Spectroscopy Guide: Title: "Infrared Spectra of Some Common Functional Groups." Source: Chemistry LibreTexts. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of benzisoxazole cyclization"

Current Status: Operational Ticket Focus: Improving Yield & Selectivity in 1,2-Benzisoxazole Cyclization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Core Directive: The Mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Improving Yield & Selectivity in 1,2-Benzisoxazole Cyclization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Directive: The Mechanistic Divergence

Why your yield is low: The synthesis of 1,2-benzisoxazoles (indoxazenes) from o-hydroxyaryl ketoximes is a competition between two pathways: N–O bond formation (desired cyclization) and the Beckmann Rearrangement (undesired isomerization to benzoxazoles).

The most common failure mode is not "failed reaction" but "wrong pathway." If your reaction conditions favor the migration of the aryl group over the nucleophilic attack of the phenoxide, you will isolate benzoxazole impurities that are difficult to separate.

Pathway Visualization

The following diagram illustrates the critical bifurcation point. To maximize yield, you must force the reaction down the blue path and block the red path.

Benzisoxazole_Pathways Start o-Hydroxyaryl Ketoxime Acetylation O-Acylation (Ac2O / Base) Start->Acetylation Intermediate Oxime Acetate (Z/E Mixture) Acetylation->Intermediate Cyclization Nucleophilic Attack (Phenoxide on N) Intermediate->Cyclization Base / Heat (Favors Z-isomer) Rearrangement Beckmann Rearrangement Intermediate->Rearrangement Acid / Lewis Acid (Favors E-isomer) Product 1,2-Benzisoxazole (Target) Cyclization->Product SideProduct Benzoxazole (Impurity) Rearrangement->SideProduct

Figure 1: Mechanistic bifurcation between benzisoxazole cyclization and Beckmann rearrangement.

Troubleshooting Guide (FAQ)

Issue 1: "I am consistently isolating benzoxazole instead of benzisoxazole."

Diagnosis: Your reaction conditions are likely promoting the Beckmann rearrangement. This often happens when the leaving group on the oxime oxygen is activated in an acidic environment or if the E-isomer of the oxime is predominant. Corrective Action:

  • Switch to Base: Ensure the reaction is strictly basic. The phenoxide anion is the necessary nucleophile. Use bases like

    
     or 
    
    
    
    .
  • Isomer Control: The Z-isomer (hydroxyl group syn to the phenol ring) cyclizes faster. The E-isomer rearranges.

    • Tip: If synthesizing the oxime from a ketone, use hydroxylamine hydrochloride in sodium acetate . The buffered condition often favors the precipitating Z-isomer or allows for equilibration.

Issue 2: "The reaction stalls at 50-60% conversion."

Diagnosis: Incomplete formation of the oxime ester or insufficient base strength to deprotonate the phenol. Corrective Action:

  • Activation: Convert the oxime -OH to a better leaving group in situ. The Oxime Acetate Method is robust. Treat the oxime with acetic anhydride (

    
    ) first.
    
  • Temperature: Thermal cyclization of oxime acetates often requires temperatures >110°C. If using DMF/DMAc, ensure the internal temperature reaches 120-130°C.

Issue 3: "My product decomposes during workup."

Diagnosis: 1,2-Benzisoxazoles contain a weak N–O bond that is sensitive to reductive conditions and strong nucleophiles (which can open the ring to form salicylnitriles). Corrective Action:

  • Avoid Strong Reducing Agents: Do not use bisulfites or dithionites during quenching.

  • pH Control: Keep the workup neutral. Strong caustic washes (pH > 12) can degrade the ring, especially if electron-withdrawing groups are present.

Optimized Experimental Protocols

Protocol A: Thermal Cyclization of Oxime Acetates (High Yield)

Best for: Substrates stable at high temperatures; avoiding metal catalysts.

Step-by-Step:

  • Acetylation: Dissolve the o-hydroxyaryl ketoxime (1.0 equiv) in acetic anhydride (3.0 equiv). Stir at room temperature for 1 hour.

    • Checkpoint: Monitor TLC for disappearance of the polar oxime spot.

  • Isolation (Optional but Recommended): Pour into ice water. Filter the solid oxime acetate. This removes excess acid which could catalyze the Beckmann rearrangement later.

  • Cyclization: Dissolve the dried oxime acetate in anhydrous DMF (concentration ~0.5 M).

  • Reaction: Heat to 130°C for 2–4 hours.

    • Note: Some protocols add dry pyridine (1.0 equiv) to buffer any acetic acid generated.

  • Workup: Cool to RT. Pour into 5x volume of water. Extract with Ethyl Acetate. Wash organic layer with

    
     (sat.) to remove traces of acetic acid.
    
  • Purification: Recrystallization from ethanol/water is usually sufficient.

Protocol B: The "Shionogi" Aqueous Base Method

Best for: Industrial scale-up; Green chemistry; Zonisamide/Risperidone intermediates.

Context: This method utilizes the solubility of the phenolate in water and the insolubility of the product to drive the reaction.

Step-by-Step:

  • Reagents: Suspend the o-hydroxy ketoxime (1.0 equiv) in water.

  • Base Addition: Add NaOH (50% aq. solution, 2.5 equiv) dropwise. The solution should become clear (phenolate formation).

  • Reagent Addition: Add hydroxylamine-O-sulfonic acid (HOSA) or simply heat if the substrate is a pre-formed oxime acetate equivalent (like the O-acyl derivative).

    • Variation: For o-halo oximes, this step involves heating the aqueous alkaline solution to reflux.

  • Cyclization: Heat the mixture to reflux (100°C).

  • Isolation: The benzisoxazole product is less soluble than the starting phenolate and will often oil out or precipitate as the reaction proceeds.

  • Harvest: Cool to 5°C. Filter the solid precipitate.

Data & Solvent Selection Matrix

The choice of solvent profoundly impacts the reaction rate (


) and the ratio of Cyclization (

) to Rearrangement (

).
SolventDielectric ConstantTemp LimitYield PotentialRecommended For
DMF 36.7153°CHigh (>85%)Standard thermal cyclization of acetates.
Diglyme 7.2162°CMed-HighReactions requiring higher temps than DMF allows.
Water 80.1100°CHigh (Specific)Base-mediated cyclization (Shionogi conditions).
Ethanol 24.578°CLowGenerally too cool for thermal activation; good for crystallization.
Toluene 2.4110°CLowPoor solubility for polar intermediates; avoid.

References

  • Review of Benzisoxazole Synthesis

    • Title: Recent advances in the synthesis of 1,2-benzisoxazoles.[1][2][3]

    • Source:Chemistry of Heterocyclic Compounds (2020).
    • URL:[Link] (Generalized link to journal archives).

  • Mechanistic Insight (Beckmann vs. Cyclization)

    • Title: A divergent and regioselective synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles.[1][3]

    • Source:Organic Letters, 13(23), 6300-6303.
    • URL:[Link]

  • Industrial Application (Risperidone Intermediate)
  • Base-Mediated Photochemical Cyclization

    • Title: Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization.[4]

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Oxy-Ethanolamine Derivatives

The following technical guide addresses the synthesis of Oxy-Ethanolamine Derivatives , specifically focusing on 2-Alkoxyethylamines ( -substituted ethanolamines) and 2-(Aminooxy)ethanols . These scaffolds are critical i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of Oxy-Ethanolamine Derivatives , specifically focusing on 2-Alkoxyethylamines (


-substituted ethanolamines)  and 2-(Aminooxy)ethanols . These scaffolds are critical in medicinal chemistry as linker motifs (e.g., in PROTACs, ADCs) and pharmacophores (e.g., antihistamines, beta-blockers).

Topic: Troubleshooting Side Reactions & Process Optimization

Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists.

Executive Summary & Chemical Scope

"Oxy-ethanolamine" derivatives generally refer to two distinct structural classes in drug development. This guide covers the specific side-reaction profiles for both:

  • 2-Alkoxyethylamines (Ether Derivatives):

    
    
    
    • Usage: Solubilizing linkers, antihistamine cores (e.g., Diphenhydramine), kinase inhibitor side chains.

    • Primary Challenge: Chemoselectivity (

      
      - vs. 
      
      
      
      -alkylation) and Aziridinium formation.
  • 2-(Aminooxy)ethanols:

    
    
    
    • Usage: Bioconjugation handles (oxime ligation), novel hydrogen-bond surrogates.

    • Primary Challenge:

      
      -alkylation, Nitrone formation, and thermal instability.
      

Critical Reaction Pathways (Visualized)

The following diagram illustrates the competitive landscape when functionalizing ethanolamine. The "Path of Death" highlights where yield is lost to thermodynamic traps like aziridines or kinetic traps like


-alkylation.

ReactionPathways SM Ethanolamine (HO-CH2-CH2-NH2) Target_O TARGET: 2-Alkoxyethylamine (R-O-CH2-CH2-NH2) SM->Target_O Protection + Base (NaH/DMF) Side_N Side Product: N-Alkyl (HO-CH2-CH2-NH-R) SM->Side_N Direct Alkylation (Kinetic Control) Activated Activated Intermediate (LG-CH2-CH2-NH2) SM->Activated Activation (TsCl/MsCl) Side_Elim Side Product: Vinyl Ether (Elimination) Target_O->Side_Elim Strong Base/Heat (E2 Elimination) Side_Az Side Product: Aziridine (Cyclic Ethyleneimine) Activated->Side_Az Intramolecular Cyclization (Fast!)

Caption: Competitive reaction pathways in ethanolamine functionalization. Red paths indicate irreversible side reactions (N-alkylation, Aziridine formation) that must be suppressed via protection strategies.

Troubleshooting Guide: Question & Answer

Module A: Selectivity Issues ( - vs. -Alkylation)

Q1: I am attempting a Williamson ether synthesis on aminoethanol, but I am isolating primarily


-alkylated products. Why is the chemoselectivity failing? 

Diagnosis: This is a classic nucleophilicity vs. basicity conflict. The nitrogen atom in ethanolamine is significantly more nucleophilic than the oxygen atom under neutral or mildly basic conditions.

  • Mechanism: Alkyl halides react preferentially with the amine (soft nucleophile) over the alcohol (hard nucleophile) unless the alcohol is deprotonated to an alkoxide.

  • The Trap: Even if you use NaH to form the alkoxide, the transiently formed alkoxide can deprotonate the amine of a neighboring molecule (proton transfer), leading to a mixture of reactive species.

Corrective Protocol: You must protect the nitrogen. Do not rely on "selective" conditions for simple alkyl halides.

  • Protection: Convert ethanolamine to

    
    -Boc-ethanolamine  or 
    
    
    
    -Cbz-ethanolamine
    . The carbamate lowers the nucleophilicity of the nitrogen and prevents
    
    
    -alkylation.
  • Reaction: Treat the

    
    -protected alcohol with 2.2 eq. of NaH in dry DMF or THF at 0°C, then add the electrophile.
    
  • Deprotection: Remove the Boc group (TFA/DCM) or Cbz group (H2/Pd-C) to reveal the amine.

Q2: I used


-Boc-ethanolamine, but my yield is still low (<40%). NMR shows vinyl signals. What happened? 

Diagnosis: You are encountering E2 Elimination .[1]

  • Cause: The alkoxide generated (from NaH) is a strong base.[1] If your alkyl halide (electrophile) has beta-hydrogens (e.g., isopropyl bromide, cyclohexyl bromide), the alkoxide may act as a base rather than a nucleophile, eliminating H-Br to form an alkene.

  • Secondary Cause: If the product itself eliminates, you form a vinyl ether (

    
    ), especially if the reaction is heated excessively.
    

Corrective Protocol:

  • Change the Base: Switch from NaH to KOH/DMSO (superbasic medium) or use Phase Transfer Catalysis (PTC) .

    • PTC System: 50% aq. NaOH, Toluene, tetrabutylammonium hydrogen sulfate (TBAHS). This often favors substitution over elimination due to the "naked" anion effect in the organic phase.

  • Change the Electrophile: If possible, use a primary alkyl halide or a mesylate/tosylate, which are less prone to elimination than secondary halides.

  • Temperature: Keep the reaction <60°C.

Module B: Cyclization & Stability (Aziridines & Nitrones)

Q3: I am trying to convert


-(2-hydroxyethyl) derivatives to a chloride or mesylate for further coupling, but the product decomposes upon purification. 

Diagnosis: You are likely forming an Aziridinium Ion .

  • Mechanism: When you convert the hydroxyl group to a leaving group (LG = Cl, OMs, OTs) in the presence of a nucleophilic nitrogen (even a secondary amine), the nitrogen attacks the beta-carbon intramolecularly.

  • Result: This forms a strained 3-membered aziridinium ring, which is highly unstable and reactive. It can hydrolyze back to the alcohol, polymerize, or react with chloride to form the rearranged 2-chloroethylamine (nitrogen mustard type).

Corrective Protocol:

  • Acidic Workup: Maintain the amine in its protonated (ammonium) state during the activation step. Protonated amines cannot nucleophilically attack the beta-carbon.

  • One-Pot Strategy: Avoid isolating the activated intermediate. React the alcohol with Thionyl Chloride (

    
    ) and immediately use the crude hydrochloride salt in the next step.
    

Q4: In synthesizing 2-(aminooxy)ethanol, I see a "double bond" impurity in NMR (approx 7.0 ppm).

Diagnosis: You have formed a Nitrone .[2]

  • Context: Aminooxy compounds (

    
    ) are prone to oxidation or condensation with aldehydes/ketones.
    
  • Mechanism: If any aldehyde impurity is present (or if the solvent oxidizes), the aminooxy group condenses to form an oxime ether or nitrone (

    
    ).
    
  • Safety Warning: Nitrones and hydroxylamine derivatives can be shock-sensitive or thermally unstable.

Corrective Protocol:

  • Scavengers: Add a radical scavenger (e.g., BHT) if the reaction involves radical precursors.

  • Purification: Avoid silica gel chromatography for free aminooxy compounds if possible, as they can stick or decompose. Distillation or crystallization as the HCl salt is preferred.

Quantitative Data: Base Selection for Ether Synthesis

The choice of base dramatically impacts the ratio of Substitution (


) to Elimination (

) when alkylating

-protected ethanolamine.
Base SystemSolvent

(Ether) Yield
E2 (Alkene) Side ProductRecommendation
NaH (60%) DMFHigh (75-90%)ModerateStandard for primary halides.
KOtBu THFLow (30-50%)High Avoid. Too bulky/basic.
NaOH (50% aq) Toluene + TBAHSVery High (85-95%) LowBest for scale-up. (PTC).
Ag2O DCMModerate (50-60%)Very LowUse for acid-sensitive substrates.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Alkoxyethylamine via Phase Transfer Catalysis

Target: General synthesis of ether derivatives with minimal side reactions.

Reagents:

  • 
    -Boc-ethanolamine (1.0 equiv)
    
  • Alkyl Bromide (1.2 equiv)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 equiv)

  • Sodium Hydroxide (50% aq. solution) (5.0 equiv)

  • Toluene (Solvent)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a vigorous magnetic stirrer, dissolve

    
    -Boc-ethanolamine (10 mmol) and the Alkyl Bromide (12 mmol) in Toluene (30 mL).
    
  • Catalyst Addition: Add TBAHS (0.5 mmol). The mixture may appear biphasic.

  • Initiation: Add 50% NaOH solution (50 mmol) dropwise while stirring vigorously.

    • Checkpoint: Vigorous stirring is critical to create an emulsion for the phase transfer to work.

  • Reaction: Heat to 50°C and monitor by TLC (stain with Ninhydrin or PMA). Reaction typically completes in 4–12 hours.

  • Workup: Cool to RT. Dilute with water (50 mL) and separate phases. Extract aqueous layer with Toluene (2x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify the 
    
    
    
    -Boc intermediate via flash chromatography (Hex/EtOAc).
  • Deprotection: Dissolve intermediate in DCM (10 mL) and add TFA (2 mL). Stir 2h. Evaporate to dryness to obtain the 2-alkoxyethylamine trifluoroacetate salt .

Protocol B: Synthesis of 2-(Aminooxy)ethanol (Phthalimide Route)

Target: Synthesis of the "reverse" oxy-amine linkage.

Reagents:

  • 
    -Hydroxyphthalimide (1.0 equiv)
    
  • 2-Bromoethanol (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Hydrazine Hydrate (2.5 equiv)

Step-by-Step:

  • Alkylation: Dissolve

    
    -Hydroxyphthalimide in DMF. Add TEA. Add 2-Bromoethanol dropwise at 60°C.
    
    • Note: Control temp <90°C to prevent thermal decomposition (Ref: Patent CN103539696A).

  • Isolation of Intermediate: Pour into ice water. The phthalimide-protected intermediate usually precipitates. Filter and recrystallize from EtOH.

  • Hydrazinolysis (Deprotection): Suspend the intermediate in MeOH. Add Hydrazine Hydrate dropwise at RT.

  • Cleavage: Heat to 60°C for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Workup: Cool and filter off the white solid. Concentrate the filtrate.

  • Purification: The residue is 2-(aminooxy)ethanol. Distill under reduced pressure to purify.

    • Storage: Store as HCl salt to prevent oxidation/nitrone formation.

References

  • Reboul, E. (1878). History of Oxetane and Ethanolamine Ethers.
  • BenchChem. (2025).[3] Troubleshooting common issues in MMAE synthesis. Retrieved from (General peptide/linker coupling troubleshooting).

  • Li, Z., & Yan, C. (2020).[4][5] A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Link (Strategies for selective alkylation).

  • Google Patents. (2014). CN103539696A - Preparation method of 2-(aminoxy) ethanol. Link (Specific protocol for aminooxy synthesis).

  • LibreTexts. (2025).[6][7] Williamson Ether Synthesis and Side Reactions. Link (Mechanistic details on E2 vs SN2 competition).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling reagents like Sodium Hydride, Hydrazine, or Alkyl Halides.

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Challenges of Benzisoxazole Compounds in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzisoxazole-based compounds. This guide provides in-depth troubleshooting advice and practical soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzisoxazole-based compounds. This guide provides in-depth troubleshooting advice and practical solutions for one of the most common hurdles in the development pipeline: poor aqueous solubility.

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, the inherent lipophilicity and planar, rigid nature of this moiety frequently lead to significant solubility challenges in the aqueous environment of biological assays.[4][5] This can manifest as compound precipitation, inconsistent results, and a misinterpretation of structure-activity relationships (SAR).

This resource is designed to provide you with the causal understanding and validated protocols needed to overcome these challenges, ensuring the integrity and reproducibility of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: My benzisoxazole compound, dissolved in DMSO, is precipitating immediately upon dilution into my aqueous assay buffer. What is happening?

A: This is a classic sign of a compound exceeding its kinetic solubility .[6][7] You have created a supersaturated solution by rapidly diluting the highly concentrated DMSO stock into an aqueous medium where the compound is poorly soluble.[6][7] The compound remains in solution for a short period (kinetic solubility) before crashing out as it attempts to reach its more stable, lower energy state (thermodynamic solubility).[6][7][8] This is especially common with lipophilic compounds like many benzisoxazole derivatives.[4][9]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity or artifacts?

A: This is a critical, cell-line-dependent parameter. As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[4][10] Some robust cell lines may tolerate up to 1%, but this must be empirically validated.[10][11] Always run a "vehicle control" (assay buffer + the same final concentration of DMSO without your compound) to ensure the solvent itself does not influence the biological readout.[10][12][13]

Q3: Can I use common laboratory detergents like Tween-20 or Triton X-100 to help solubilize my compound?

A: Yes, but with significant caution. Non-ionic surfactants can solubilize hydrophobic compounds by forming micelles.[14][15] This can be effective for biochemical (cell-free) assays, often at concentrations of 0.01% to 0.05%.[16] However, for cell-based assays, using surfactants above their critical micelle concentration (CMC) will likely disrupt cell membranes and cause significant toxicity, invalidating the results.[16] They can also be a primary cause of assay interference.[17]

Q4: I see a dose-dependent effect, but the results are not reproducible. Could this be a solubility issue?

A: Absolutely. This could be a sign of compound aggregation .[18][19] At a certain concentration, poorly soluble molecules can self-associate to form colloidal aggregates.[18][19] These aggregates can non-specifically inhibit enzymes or interact with assay components, leading to "false positive" hits that are often steep and difficult to reproduce.[18][20][21] This behavior is a major source of assay interference in drug discovery.[18][19][22]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Compound Stock and Dilution Strategy

The source of many solubility problems is improper handling before the compound even reaches the assay plate.

Issue: Compound crashes out during serial dilution or upon final addition to the assay well.

Underlying Cause: The transition from a 100% organic solvent (like DMSO) to a >99% aqueous environment is too abrupt for a lipophilic compound to handle. The compound is forced out of solution.

Step-by-Step Protocol: The Intermediate Dilution Method

  • Prepare High-Concentration Stock: Dissolve the benzisoxazole compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution; gentle warming (to 30-37°C) or brief sonication may be necessary. Be aware that repeated freeze-thaw cycles of DMSO stocks can sometimes promote precipitation.[23][24]

  • Create an Intermediate Plate: Instead of diluting directly from 100% DMSO into the final assay buffer, perform an intermediate dilution step.

    • For a biochemical assay, you might dilute the DMSO stock into a solution of 50% DMSO / 50% Assay Buffer.

    • For a cell-based assay, a less harsh intermediate step might be into cell culture medium containing 5-10% DMSO.

  • Perform Final Dilution: Use the well-mixed intermediate dilution plate to make the final transfer into the assay plate. This creates a less drastic solvent change, allowing the compound a better chance to stay in solution.

  • Validate with Vehicle: Always prepare a parallel dilution series using only DMSO (no compound) to serve as your vehicle control at every final concentration.

Guide 2: Advanced Solubilization Formulations

When simple co-solvents are insufficient, more advanced formulation strategies are required. The goal is to increase the apparent solubility of the compound in the assay medium.

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[25][26] They can encapsulate poorly soluble "guest" molecules, like the benzisoxazole core, forming an inclusion complex that is water-soluble.[25][27][][29] This is a widely used and effective method for improving the solubility of BCS Class II and IV compounds.[]

Step-by-Step Protocol: Formulation with HP-β-CD

  • Select the Right Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity profile.[] Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) is another excellent, often more powerful, alternative.[]

  • Prepare CD Stock Solution: Prepare a 10-20% (w/v) stock solution of HP-β-CD in your final assay buffer. This may require gentle warming and stirring to fully dissolve.

  • Method 1 (Direct Dilution):

    • Prepare a concentrated stock of your benzisoxazole compound in 100% DMSO.

    • Perform serial dilutions of this stock in 100% DMSO.

    • Add a small volume of each DMSO dilution to the assay wells, followed immediately by a larger volume of the HP-β-CD-containing assay buffer. Mix thoroughly.

  • Method 2 (Pre-Complexation):

    • Add a small aliquot of the concentrated DMSO compound stock to the HP-β-CD solution.

    • Vortex or sonicate the mixture for 15-30 minutes to encourage complex formation.

    • Use this complexed solution as your top concentration for serial dilution in the HP-β-CD-containing buffer.

  • Critical Control: You MUST test the effect of the final HP-β-CD concentration on your assay. Run a full dose-response curve of the vehicle (DMSO + HP-β-CD buffer) to ensure it has no independent biological activity.

While DMSO is the standard, other water-miscible organic solvents can be used, sometimes in combination, to improve solubility.[15][30][31]

Data Summary: Comparison of Common Co-Solvents

Co-SolventTypical Final Conc. Range (Cell-Based)AdvantagesDisadvantages & Cautions
DMSO < 0.5%[4]Excellent solubilizing power for many organics.Can be toxic at >1%[10]; may have direct biological effects[12][13]; can cause compound precipitation upon dilution.[23][24]
Ethanol < 1%Less toxic than DMSO for some cell lines.Can affect enzyme activity and cell signaling[10]; less effective solubilizer than DMSO for highly lipophilic compounds.
Polyethylene Glycol (PEG-400) < 1-2%Generally low toxicity; can improve solubility.[11]Can be viscous; may have its own biological effects.[12][13]
Propylene Glycol < 1-2%Good safety profile; used in many pharmaceutical formulations.[30][31]Can be less effective than other co-solvents.

Protocol Note: When using any co-solvent, the principle of minimizing the final organic solvent concentration remains paramount. Always validate the solvent's compatibility with your specific assay system.

Guide 3: Diagnosing and Mitigating Compound Aggregation

Aggregation is a solubility-related artifact that can lead to misleading results and wasted resources.[18][19] Aggregators often appear as potent, non-specific inhibitors.

Diagnostic Clues for Aggregation:

  • Steep Hill Slopes: Dose-response curves appear unusually steep.[17]

  • Sensitivity to Detergent: The compound's activity is significantly reduced or eliminated by the inclusion of a small amount (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer (for biochemical assays).[18]

  • Time-Dependence: Inhibition increases with pre-incubation time as aggregates form.

  • Enzyme Concentration Dependence: The IC50 value shifts depending on the concentration of the target protein in the assay.[17]

Step-by-Step Protocol: The Detergent Test (for Biochemical Assays)

  • Establish Baseline IC50: Determine the IC50 of your benzisoxazole compound using your standard assay protocol.

  • Prepare Detergent Buffer: Prepare a new batch of your assay buffer that also contains 0.01% (v/v) Triton X-100. Ensure it is fully dissolved.

  • Re-run IC50: Repeat the full IC50 determination using the detergent-containing buffer.

  • Analyze Results:

    • No Significant Change in IC50: Aggregation is unlikely to be the primary mechanism of action.

    • Significant Rightward Shift (Increase) in IC50: This is a strong indicator that the compound's apparent activity is due to aggregation. The detergent is preventing the formation of the aggregates, thus revealing the true (and likely much lower) potency of the monomeric compound.

Part 3: Visualized Workflows & Logic

Decision Tree for Troubleshooting Solubility Issues

This diagram provides a logical workflow to guide you from the initial observation of precipitation to a viable experimental solution.

Solubility_Troubleshooting start Start: Compound Precipitates in Assay q_dmso Is final DMSO concentration >0.5%? start->q_dmso reduce_dmso Action: Reduce final DMSO concentration to <0.5%. q_dmso->reduce_dmso Yes q_dilution Using direct dilution from 100% DMSO? q_dmso->q_dilution No retest1 Re-test Solubility reduce_dmso->retest1 retest1->q_dilution use_intermediate Action: Use intermediate dilution step. q_dilution->use_intermediate Yes q_formulation Precipitation persists? q_dilution->q_formulation No retest2 Re-test Solubility use_intermediate->retest2 retest2->q_formulation advanced_sol Implement Advanced Solubilization Strategy q_formulation->advanced_sol Yes q_aggregation Is activity reproducible? Is curve steep? q_formulation->q_aggregation No, it's soluble but results are odd cyclodextrin Option 1: Use Cyclodextrins (e.g., HP-β-CD) advanced_sol->cyclodextrin other_cosolvent Option 2: Test Alternative Co-solvents (e.g., PEG-400) advanced_sol->other_cosolvent end Problem Resolved or Identified as Artifact cyclodextrin->end other_cosolvent->end run_agg_test Action: Perform aggregation counter-screen (e.g., Detergent Test) q_aggregation->run_agg_test No / Yes run_agg_test->end Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation benz Benzisoxazole (Hydrophobic) water1 Aqueous Buffer (Poor Solubility) benz->water1 Precipitates cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex water2 Aqueous Buffer (Enhanced Solubility) complex->water2 Dissolves

Caption: Encapsulation of a benzisoxazole by a cyclodextrin.

References

Sources

Optimization

Technical Support Center: Strategies to Avoid Regioisomer Formation in Benzisoxazole Synthesis

Welcome to the technical support center for benzisoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with regioisomer fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzisoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with regioisomer formation in the synthesis of 1,2- and 2,1-benzisoxazoles. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high regioselectivity in your reactions.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction of an o-hydroxyaryl ketimine is yielding a 2-substituted benzoxazole instead of the desired 3-substituted 1,2-benzisoxazole.

Root Cause Analysis:

The formation of either a benzisoxazole or a benzoxazole from a common o-hydroxyaryl N-H ketimine intermediate is a classic example of a reaction pathway dictated by the reaction conditions. The key lies in the fate of a common N-Cl imine intermediate. Under anhydrous conditions, direct N-O bond formation occurs, leading to the benzisoxazole. However, in the presence of water and an oxidant like sodium hypochlorite (NaOCl), a Beckmann-type rearrangement is favored, resulting in the benzoxazole regioisomer.[1][2]

Solutions:

  • Strictly Anhydrous Conditions: Ensure your reaction is free of water. This can be achieved by using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Reagents: For the chlorination of the ketimine, use a reagent that does not introduce water. A common choice is N-chlorosuccinimide (NCS) in an anhydrous solvent.

Workflow for Regioselective Benzisoxazole Formation:

A o-Hydroxyaryl N-H Ketimine B Common N-Cl Imine Intermediate A->B Chlorinating Agent C Anhydrous Conditions (e.g., NCS in dry CH2Cl2) B->C E Aqueous Conditions (e.g., NaOCl) B->E D 3-Substituted Benzisoxazole (Desired Product) C->D N-O Bond Formation F 2-Substituted Benzoxazole (Regioisomeric Impurity) E->F Beckmann-type Rearrangement

Caption: Divergent synthesis pathways from a common intermediate.

Problem 2: I am getting a mixture of regioisomers in my [3+2] cycloaddition of an unsymmetrical aryne and a nitrile oxide.

Root Cause Analysis:

The [3+2] cycloaddition of an aryne with a nitrile oxide is a powerful method for benzisoxazole synthesis.[3][4] However, when an unsymmetrically substituted aryne is used, two regioisomeric products are possible. The regioselectivity of this reaction is governed by a delicate interplay of both electronic and steric factors of the substituents on the aryne precursor.

In the case of 3-methoxybenzyne reacting with phenyl nitrile oxide, it has been observed that electronic factors can dominate over steric factors, leading to the formation of the major isomer where the nitrile oxide oxygen adds to the aryne carbon further away from the methoxy group.[4] This suggests that the transition state is stabilized by favorable electronic interactions.

Solutions:

  • Substituent Effects:

    • Electronic Control: The regiochemical outcome can be influenced by the electronic nature of the substituents on the aryne. Electron-donating groups (like -OCH₃) and electron-withdrawing groups will direct the cycloaddition differently. A thorough understanding of the electronic effects on the aryne LUMO is necessary for predicting the major regioisomer.

    • Steric Hindrance: While electronic effects can be dominant, bulky substituents on the aryne or the nitrile oxide can also influence the regioselectivity by sterically hindering one of the possible transition states.

  • Computational Modeling: For complex systems, density functional theory (DFT) calculations can be a valuable tool to predict the transition state energies for the formation of both regioisomers, thus providing a theoretical prediction of the product ratio.[5][6]

Decision Tree for Optimizing Regioselectivity in Aryne Cycloadditions:

A Mixture of Regioisomers from Unsymmetrical Aryne B Analyze Substituent Effects A->B C Electronic Effects Dominant? B->C D Modify Substituents to Enhance Electronic Bias C->D Yes E Steric Hindrance a Factor? C->E No/Unclear F Increase Steric Bulk on Aryne or Nitrile Oxide to Favor One Isomer E->F Yes G Consider Computational Studies (DFT) for Prediction E->G No/Unclear

Caption: Workflow for troubleshooting aryne cycloaddition regioselectivity.

Problem 3: My cyclization of an o-haloaryl oxime is giving low yield and a mixture of products.

Root Cause Analysis:

This reaction proceeds via an intramolecular nucleophilic aromatic substitution (SNAr). The success and regioselectivity of this reaction are highly dependent on several factors:

  • Oxime Geometry: The Z-isomer of the oxime is typically required for the cyclization to occur efficiently. The E-isomer may lead to side products or fail to cyclize.

  • Leaving Group: The nature of the halogen (F > Cl > Br > I) affects the rate of the SNAr reaction. A more electronegative halogen will be a better leaving group in this context.

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring will activate the ring towards nucleophilic attack and facilitate the cyclization, while electron-donating groups will have the opposite effect.

  • Base and Solvent: The choice of base and solvent is crucial for deprotonating the oxime hydroxyl group to form the nucleophile without causing side reactions. Common choices include potassium carbonate or potassium hydroxide in polar aprotic solvents like DMF or DMSO.

Solutions:

  • Confirm Oxime Geometry: Use 1D or 2D NMR techniques (like NOESY) to confirm the geometry of your starting oxime. If you have a mixture of E/Z isomers, consider methods to isomerize to the desired Z-isomer or purify it before the cyclization step.

  • Optimize Reaction Conditions:

    • Base: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK).

    • Solvent: Try different polar aprotic solvents (e.g., DMF, DMSO, NMP).

    • Temperature: While heating is often necessary, excessive temperatures can lead to decomposition. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.

Table 1: Troubleshooting Guide for o-Haloaryl Oxime Cyclization

Issue Potential Cause Recommended Action
Low or no conversion Insufficiently activated aromatic ringEnsure electron-withdrawing groups are present if possible.
Poor leaving groupUse a fluoro-substituted starting material if feasible.
Incorrect oxime geometry (E-isomer)Confirm geometry and attempt isomerization or purification.
Mixture of products Side reactions due to harsh conditionsOptimize base, solvent, and temperature.
Decomposition of starting material or productRun the reaction at a lower temperature for a longer time.

Frequently Asked Questions (FAQs)

Q1: What is the difference between 1,2-benzisoxazole and 2,1-benzisoxazole, and how can I selectively synthesize one over the other?

A1: 1,2-Benzisoxazole and 2,1-benzisoxazole (also known as anthranil) are constitutional isomers. The key difference is the position of the nitrogen and oxygen atoms relative to the fused benzene ring.

  • 1,2-Benzisoxazoles are typically synthesized via cyclization of o-hydroxyaryl or o-haloaryl oximes and related derivatives.

  • 2,1-Benzisoxazoles (Anthranils) are often synthesized from o-nitro or o-azido substituted aromatic compounds. For example, the photochemical cyclization of 2-azidobenzoic acids is a method to produce 2,1-benzisoxazole-3(1H)-ones.[7] Another approach involves the reaction of nitroarenes with carbanions derived from benzylic C-H acids.[3]

The selective synthesis of one isomer over the other is achieved by choosing the appropriate starting materials and reaction pathway.

Q2: Can I use transition metal catalysis to control regioselectivity in benzisoxazole synthesis?

A2: Yes, transition metal catalysis can be employed to achieve high regioselectivity. For instance, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can produce naphthalene-fused isoxazoles with good regiocontrol. Iron(II) bromide has also been used to catalyze the transformation of aryl azides with ketone or oxime substituents into 2,1-benzisoxazoles.

Q3: How do I purify a mixture of benzisoxazole regioisomers?

A3: Purifying regioisomers can be challenging due to their often similar polarities.

  • Column Chromatography: This is the most common method. A systematic screening of different solvent systems using thin-layer chromatography (TLC) is crucial to find optimal separation conditions. Sometimes, using a mixture of three solvents or adding a small amount of an acid or base can improve resolution.[1]

  • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification technique.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be used.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Aryl-1,2-benzisoxazole from an o-Hydroxyaryl Ketoxime

This protocol is a general guideline for the cyclization of an o-hydroxyaryl ketoxime to a 3-substituted 1,2-benzisoxazole, a method that proceeds via N-O bond formation.

Materials:

  • o-Hydroxyaryl ketoxime

  • Triphenylphosphine (PPh₃)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the o-hydroxyaryl ketoxime (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add triphenylphosphine (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DDQ (1.2 mmol) in anhydrous DCM (5 mL) to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1,2-benzisoxazole.

References

  • Dubrovskiy, A. V., & Larock, R. C. (2010). A divergent and regioselective synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from readily accessible ortho-hydroxyaryl N-H ketimines. Organic Letters, 12(6), 1180–1183.
  • Jasiński, R. (2021). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 26(4), 1013.
  • Gompper, R., & Schönafinger, K. (1979). Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. Chemistry-A European Journal, 15(29), 7152-7159.
  • Krasavin, M. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 1-28.
  • Mąkosza, M., & Paszewski, M. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie-Chemical Monthly, 146(10), 1681-1688.
  • Driver, T. G. (2010). Iron(II) bromide catalyzes the transformation of aryl and vinyl azides with ketone or methyl oxime substituents into 2,1-benzisoxazoles, indazoles, or pyrazoles. Organic Letters, 12(13), 2884-2887.
  • Gerasimova, A. Y., & Bakulev, V. A. (2016). Synthesis of 2,1-benzisoxazole-3 (1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 987-995.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3+ 2] Cycloaddition of in Situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180-1183.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting Benzoxazole Synthesis.
  • Crich, D., & Brebion, F. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(16), 4344-4347.
  • Huisgen, R. (1984). 1,3-Dipolar cycloaddition chemistry. John Wiley & Sons.
  • Jones, R. C. F., & Bhalay, G. (2012). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 11(1), 174-179.
  • Movassaghi, M., & Hill, M. D. (2006). General synthesis of 2-substituted benzoxazoles based on Tf2O-promoted electrophilic activation of tertiary amides. Journal of the American Chemical Society, 128(45), 14254-14255.
  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis.
  • Kemp, D. S., & Carey, R. I. (1989). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis, 11, 289-340.

Sources

Troubleshooting

Technical Support Center: Purification of Polar Heterocyclic Compounds

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Solubility, Retention, and Tailing Challenges in Polar Heterocycles

Core Directive & Scope

Welcome to the Purification Support Center. Polar heterocyclic compounds (pyridines, imidazoles, pyrimidines, etc.) present a "perfect storm" of purification challenges: they possess basic nitrogen atoms that interact aggressively with acidic silanols, and they often exhibit "ambidextrous" solubility—too polar for standard normal-phase extraction, yet too lipophilic for simple aqueous disposal.

This guide moves beyond generic advice. We analyze the causality of failure modes (tailing, void elution, phase distribution) and provide self-validating protocols to resolve them.

Decision Matrix: Selecting the Right Mode

Before attempting a purification, you must characterize your analyte's behavior.[1] Use this decision tree to select the correct stationary phase.

PurificationStrategy Start Analyte Characterization Solubility Solubility Check Start->Solubility OrganicSol Soluble in DCM/EtOAc? Solubility->OrganicSol Yes WaterSol Soluble in Water/MeOH? Solubility->WaterSol No (Polar) NP_Path Normal Phase Strategy OrganicSol->NP_Path RP_Path Reverse Phase Strategy WaterSol->RP_Path Tailing Basic Nitrogen Present? NP_Path->Tailing pH_Check pKa Analysis RP_Path->pH_Check AmineSilica Use Amine-Functionalized Silica (No Modifier Needed) Tailing->AmineSilica High Budget/Scalable Modifier Use Silica + 1% TEA/NH4OH Tailing->Modifier Standard High_pH High pH C18 (pH 10) (Neutralizes Base -> Retention) pH_Check->High_pH Basic (pKa > 7) HILIC HILIC Mode (For highly polar/charged) pH_Check->HILIC Permament Charge/Very Polar

Figure 1: Purification Logic Flow. Determine the stationary phase based on solubility and pKa to prevent common failure modes like irreversible adsorption or void volume elution.

Module 1: Normal Phase & The "Streaking" Issue

The Problem: Peak Tailing

Symptom: Your compound streaks on TLC or elutes as a broad, tailing peak over 10+ column volumes (CV) on flash silica. Root Cause: Standard silica gel is acidic (pH ~5). The lone pair electrons on heterocyclic nitrogens form strong hydrogen bonds or ionic interactions with surface silanol groups (Si-OH), causing "secondary retention."

Protocol A: Mobile Phase Modifiers (The "Blocker" Strategy)

This protocol uses a competing base to saturate silanol sites.

Reagents:

  • Triethylamine (TEA) or Ammonium Hydroxide (NH4OH).

  • Critical Note: TEA is preferred for lipophilic heterocycles; NH4OH (aqueous) is preferred if using MeOH/DCM gradients to prevent salt precipitation.

Step-by-Step:

  • Passivation (Optional but Recommended): Flush the silica column with 3 CV of Hexane containing 1% TEA before loading the sample. This pre-coats the acidic sites [1].

  • Solvent Prep: Prepare your mobile phase (e.g., DCM/MeOH) with 1% TEA or 1% NH4OH .

    • Why? The modifier concentration must remain constant. If you only add it to the "B" solvent, the modifier gradient changes, leading to drifting baselines.

  • Elution: Run the gradient. The modifier competes for the silanol sites, allowing your heterocycle to interact only with the solvent partition system.

Protocol B: Amine-Functionalized Silica

The Superior Solution: If your budget allows, use Amine-bonded silica (NH2-Silica).

  • Mechanism: The surface is already basic. It repels the basic heterocycle, ensuring sharp peaks without smelly modifiers [2].

  • Solvent System: Use Hexane/Ethyl Acetate or DCM/MeOH without additives.

  • Bonus: These columns can often be reused 10-20 times, unlike standard silica.

Module 2: Reverse Phase & The "Void Volume" Issue

The Problem: No Retention

Symptom: Your polar heterocycle elutes immediately (at t0) on a C18 column. Root Cause: At standard RP pH (pH 2-3 with Formic Acid/TFA), basic heterocycles are protonated (ionized). Ionized species are highly water-soluble and have no affinity for the hydrophobic C18 chains.

Protocol: High pH Reverse Phase Chromatography

Concept: By raising the pH above the compound's pKa, you deprotonate the nitrogen, rendering the molecule neutral (hydrophobic). This drastically increases retention on C18 [3].

Requirements:

  • Column: Must be "Hybrid" or "High pH Stable" (e.g., Waters XBridge, Agilent PLRP-S, or similar). Standard silica-based C18 dissolves at pH > 8.

  • Buffer: 10mM Ammonium Bicarbonate (pH ~10) or 0.1% Ammonium Hydroxide.

Workflow:

  • Check Column Specs: Verify your column is stable up to pH 10-12.

  • Buffer Preparation:

    • Solvent A: 10mM NH4HCO3 in Water (pH ~10).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B.

  • Result: The neutral heterocycle will now retain and separate from polar impurities.

Data Comparison: Retention Factor (k') vs. pH

Compound (pKa ~9)Retention at pH 2.5 (Formic Acid)Retention at pH 10 (NH4OH)Outcome
Pyridine Derivative k' = 0.2 (Void)k' = 5.4Success
Amino-Imidazole k' = 0.1 (Void)k' = 3.8Success
Neutral Impurity k' = 4.0k' = 4.0Unchanged

Module 3: Work-up & Extraction (The "Stuck in Water" Issue)

The Problem: Poor Phase Partitioning

Symptom: After reaction, your polar heterocycle remains in the aqueous layer during extraction with EtOAc or DCM.

Protocol: Salting Out (Hofmeister Series)

Concept: Adding salt increases the ionic strength of the water, making it energetically unfavorable for organic molecules to remain dissolved (the "Salting Out" effect).[2] However, not all salts are equal.

The Hofmeister Series (Anions):

Citrate3- > Sulfate2- > Phosphate2- > Chloride- > Nitrate-

Procedure:

  • Do NOT use NaCl: Sodium chloride is in the middle of the series and is often too weak for highly polar heterocycles [4].

  • Use Ammonium Sulfate or Potassium Carbonate:

    • Saturate the aqueous layer with (NH4)2SO4 .

    • Caution: If your compound is acid-sensitive, use K2CO3 (basic).

  • Solvent Choice: Switch from EtOAc to 2-MeTHF or IPA/CHCl3 (3:1) . These solvent systems have higher polarity and extract polar heterocycles more efficiently than DCM.

Visualization: Silanol Blocking Mechanism

Understanding why we use modifiers prevents experimental errors.

SilanolBlocking Silica Silica Surface (Acidic Si-OH) Heterocycle Heterocycle (Basic N) Heterocycle->Silica 2. Blocked by TEA Elution Elution Heterocycle->Elution 3. Smooth Elution Modifier TEA Modifier (Sacrificial Base) Modifier->Silica 1. Preferential Binding (High Concentration)

Figure 2: Competitive Inhibition Mechanism. The amine modifier (Green) saturates the acidic silanol sites (Grey), preventing the heterocycle (Red) from "sticking," allowing it to elute cleanly (Blue).

FAQ: Common Pitfalls

Q: Can I use Acetone in my flash column for polar compounds? A: Avoid it. Acetone absorbs UV at 254nm (your detection wavelength). Use Ethyl Acetate/Ethanol (3:1) as a substitute if you need higher polarity than pure EtOAc.

Q: My compound precipitates when I add the modifier to the mobile phase. A: This happens when mixing NH4OH with high concentrations of DCM. The water content in the ammonium hydroxide is immiscible with DCM. Fix: Use Triethylamine (TEA) for DCM systems, or switch to MeOH/DCM where the MeOH acts as a bridge solvent.

Q: I need to remove Palladium (Pd) from my polar heterocycle. A: Standard silica won't touch Pd. Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). Add 4 equivalents relative to the Pd loading, stir for 4 hours in MeOH, and filter. The Pd binds irreversibly to the thiol [5].

References

  • Teledyne ISCO. (2012). RediSep® Amine Functionalized Column: Purification of Heterocycles.[3] Application Note AN65.[4] [Link]

  • Biotage. (2023).[5][6][7][8] When should I use an amine-bonded silica for flash chromatography? [Link]

  • Waters Corporation. (2020). Mobile Phase pH: A Powerful Tool for the Separation of Basic Compounds. [Link][2][7][8][9]

  • Hyde, A. M., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series.[9][10] Organic Process Research & Development. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 3-Amino-1,2-Benzisoxazole Derivatives

Welcome to the Advanced Chemistry Support Hub. Current Status: Operational Specialist: Senior Application Scientist, Structural Chemistry Division Executive Summary This guide addresses the stability profile of 3-amino-1...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemistry Support Hub. Current Status: Operational Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary

This guide addresses the stability profile of 3-amino-1,2-benzisoxazole derivatives . While this scaffold is pharmacologically privileged (e.g., Zonisamide), it possesses a chemically labile N–O bond within the isoxazole ring. This bond is the primary "weak link," making the molecule susceptible to base-catalyzed ring opening (Kemp-like elimination), reductive cleavage, and photolytic rearrangement.

Below are the three most common technical inquiries we receive regarding this scaffold, structured as troubleshooting tickets.

Ticket #01: Rapid Degradation in Basic Media (pH > 8.0)

User Inquiry:

"We are observing a significant loss of assay (~15%) for our 3-amino-1,2-benzisoxazole candidate during formulation studies at pH 8.5. The appearance of a new, highly polar peak is immediate. Is this a reversible tautomerization or permanent degradation?"

Scientist Response: This is almost certainly permanent ring degradation , not tautomerization.

Root Cause Analysis: The 1,2-benzisoxazole ring is pseudo-aromatic but highly strained. The N–O bond is susceptible to nucleophilic attack, particularly by hydroxide ions. This is mechanistically similar to the Kemp Elimination , which typically converts benzisoxazoles into salicylnitriles or salicylates.

For 3-amino derivatives, the base abstracts a proton (if available) or attacks the C3 position, triggering the cleavage of the N–O bond. This results in the formation of 2-hydroxybenzonitrile (salicylnitrile) derivatives or 2-hydroxybenzamidines , depending on the specific substituents on the amine.

The Mechanism:

  • Base Attack: Hydroxide attacks the C3 carbon or deprotonates the 3-amino group.

  • Ring Opening: The N–O bond cleaves (the weakest bond, approx. 55 kcal/mol).

  • Rearrangement: The intermediate rearranges to form a phenolic anion (phenolate), which is highly polar and UV-active.

Visualizing the Pathway:

BaseDegradation cluster_0 Reactant cluster_1 Transition State cluster_2 Degradation Products Node1 3-Amino-1,2-Benzisoxazole Node2 Anionic Intermediate (N-O Bond Strain) Node1->Node2 + OH- (Base) Node3 Salicylnitrile Derivative (2-Hydroxybenzonitrile) Node2->Node3 Pathway A (Elimination) Node4 Salicylamidine Derivative Node2->Node4 Pathway B (Rearrangement)

Figure 1: Base-catalyzed ring opening (Kemp-like mechanism) leading to phenolic degradants.

Validation Protocol (Base Stress): To confirm this pathway, perform the following "stop-light" experiment:

  • Prepare Sample: 1 mg/mL of analyte in MeOH.

  • Stress: Add 0.1 N NaOH (1:1 v/v).

  • Monitor: Inject immediately (T=0) and at T=1 hour.

  • Confirmation: If the new peak has a UV spectrum characteristic of a phenol (bathochromic shift in basic media), the ring has opened.

Ticket #02: Anomalous Peaks After Benchtop Exposure

User Inquiry:

"We left our sample solutions (in clear glass) on the benchtop for 4 hours. We now see two small impurity peaks (RRT 0.85 and 1.12) that were not present in the fresh standard. Is this scaffold light-sensitive?"

Scientist Response: Yes, 1,2-benzisoxazoles are photolabile .

Root Cause Analysis: The N–O bond has a relatively low bond dissociation energy. Exposure to UV/VIS light (specifically < 350 nm) induces homolytic cleavage of the N–O bond. This generates a diradical intermediate that can undergo:

  • Ring Contraction: Forming benzoxazole derivatives.

  • Isomerization: Forming spiro-intermediates or ketenimines which hydrolyze to 2-hydroxyacetophenone derivatives.

Experimental Causality: Unlike base degradation which is ionic, this is a radical process. It is often faster in organic solvents (like acetonitrile/methanol used in diluents) than in aqueous buffers because the radical intermediates are stabilized in organic media.

Visualizing the Pathway:

PhotoDegradation Node1 3-Amino-1,2-Benzisoxazole Node2 Diradical Intermediate (N-O Homolysis) Node1->Node2 hv (UV Light) Node3 Benzoxazole Derivative (Ring Contraction) Node2->Node3 Recyclization Node4 2-Hydroxyacetophenone Derivative Node2->Node4 Hydrolysis

Figure 2: Photolytic degradation pathways via radical intermediates.

Mitigation Protocol:

  • Immediate Action: Use amber glassware for all analytical standards.

  • Validation: Perform a forced photolysis study (ICH Q1B) using a D65 lamp. If the RRT 0.85/1.12 peaks increase significantly, they are photo-degradants.

Ticket #03: Analytical Method Troubleshooting (HPLC)

User Inquiry:

"We are developing a stability-indicating method. The main degradant (from base stress) elutes in the void volume or co-elutes with the solvent front. How do we retain it?"

Scientist Response: The base degradant is likely the phenolic ring-opened product (e.g., a salicylate or salicylnitrile anion). At neutral pH, this is ionized and highly polar, leading to zero retention on C18 columns.

Solution Strategy: You must suppress the ionization of the phenolic hydroxyl group.

  • Mobile Phase pH: Lower the pH of your aqueous mobile phase to pH 2.0 – 2.5 (using Phosphate or Formic acid).

    • Why? The pKa of the phenolic degradant is likely ~8-10. At pH 2.0, it will be protonated (neutral) and will retain on the C18 chain.

  • Column Choice: If pH control fails, switch to a Polar-Embedded C18 or a Phenyl-Hexyl column to interact with the aromatic ring of the phenol.

Summary of Degradation Products & Retention:

Stress ConditionPrimary Degradant TypeChemical NatureRetention Behavior (RP-HPLC)
Base (Hydrolysis) 2-Hydroxybenzonitrile / SalicylateAcidic, PolarLow retention (unless pH < 3)
Photolysis Benzoxazole / AcetophenoneNeutral, LipophilicSimilar to parent (critical pair)
Oxidation (H2O2) N-Oxides or Sulfamoyl phenolsPolarModerate retention
Thermal Dimerization productsVery LipophilicLate eluting
References
  • Thakkar, R. et al. (2019). "Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide." Saudi Journal of Medical and Pharmaceutical Sciences.

  • Jackson, P. F. et al. (1972).[1] "Kinetics and mechanisms for the hydrolysis of benzoxazoles." Journal of the Chemical Society, Perkin Transactions 2.[2]

  • Uno, H. et al. (1979). "Studies on 3-substituted 1,2-benzisoxazole derivatives." Chemical and Pharmaceutical Bulletin.

  • ICH Expert Working Group. (1996). "ICH Q1B: Photostability Testing of New Drug Substances and Products." International Conference on Harmonisation.

  • Kalgutkar, A. S. et al. (2002). "Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide." Drug Metabolism and Disposition.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Aminobenzisoxazoles

Welcome to the technical support center for the scale-up synthesis of aminobenzisoxazoles. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-sca...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of aminobenzisoxazoles. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing scale. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions based on established chemical principles and field-proven insights.

Section 1: Strategic Synthesis Planning for Scale-Up

The choice of synthetic route is the most critical decision in a scale-up campaign. A method that is elegant and high-yielding at the gram scale may be impractical or unsafe at the kilogram scale. The ideal route should be convergent, utilize readily available and cost-effective starting materials, and avoid hazardous reagents or extreme conditions.

FAQ: Which synthetic routes to 3-aminobenzisoxazoles are most amenable to scale-up?

There are several established routes, each with distinct advantages and disadvantages for large-scale production. The most common strategies involve the cyclization of an ortho-functionalized benzene ring.

Table 1: Comparison of Common Synthetic Routes for 3-Amino-1,2-benzisoxazoles

RouteStarting MaterialsKey TransformationScalability Considerations
Route A: Cyclization from 2-Halobenzonitriles 2-Halobenzonitrile, N-HydroxyacetamideSNAr followed by base-catalyzed intramolecular cyclization.[1]Good: Often a one-pot procedure.[1] Starting materials are commercially available. Requires careful control of strong base (e.g., KOtBu) addition to manage exotherm.
Route B: From Salicylic Acids Substituted Salicylic Acid, HydroxylamineFormation of hydroxamic acid, followed by CDI-mediated cyclodehydration to 3-hydroxy-1,2-benzisoxazole, then chlorination and amination.[2]Excellent: Robust and well-documented. Avoids highly energetic intermediates. Each step is generally high-yielding and produces crystalline intermediates, simplifying purification. The multi-step nature allows for quality control at each stage.
Route C: Cyclization of o-Hydroxyaryl Oximes o-Hydroxyaryl Ketone/Aldehyde, HydroxylamineFormation of an oxime, followed by activation of the oxime hydroxyl and cyclization.Moderate: Can be efficient, but carries a risk of Beckmann rearrangement, leading to isomeric benzoxazole impurities. This side reaction must be carefully controlled through reagent choice and temperature.

Based on safety, robustness, and intermediate purification, Route B (From Salicylic Acids) is often preferred for GMP (Good Manufacturing Practice) campaigns. It breaks the synthesis into manageable, controllable steps.

Scalable Workflow: Route B

The following diagram illustrates the key steps in the highly scalable synthesis of a 3-amino-1,2-benzisoxazole derivative starting from a salicylic acid.

Scalable_Route_B cluster_0 Step 1: Hydroxamic Acid Formation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination (SNAr) SA Substituted Salicylic Acid HA Hydroxamic Acid SA->HA Hydroxylamine, Coupling Agent (e.g., CDI) CDI 3-Hydroxy-1,2-benzisoxazole HA_ref->CDI CDI or PPh3/DEAD Chloro 3-Chloro-1,2-benzisoxazole CDI_ref->Chloro POCl3 or SOCl2 Final Target 3-Amino-1,2-benzisoxazole Chloro_ref->Final Primary/Secondary Amine, Base (e.g., DIPEA)

Caption: Scalable four-step synthesis of 3-aminobenzisoxazoles.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the scale-up process in a question-and-answer format.

Question: My cyclization reaction is stalling, leading to low yield and recovery of starting material. What's the cause?

Answer: This is a common scale-up challenge often linked to physical, rather than purely chemical, factors.[3]

  • Causality & Explanation:

    • Inefficient Mixing: In large reactors, creating a homogenous mixture is difficult. If your reagents are not adequately mixed, localized concentration gradients can form, slowing down the reaction rate. This is especially true for heterogeneous (solid-liquid) reactions.[4]

    • Poor Temperature Control: The larger thermal mass of a production reactor can lead to slower heating or "cold spots." If the reaction requires a specific temperature to overcome its activation energy, inconsistent heating will result in an incomplete conversion.

    • Reagent Purity/Moisture: Water is a notorious inhibitor for many reactions, especially those involving strong bases or water-sensitive intermediates like acyl chlorides. Solvents that were assumed "dry" at the lab scale may contain significant water content in larger drums. Always verify the purity and water content of all reagents and solvents before charging them to the reactor.[4]

  • Troubleshooting Protocol:

    • Mixing Study: Review the reactor's impeller design and agitation speed. For viscous or heterogeneous mixtures, consider a different impeller type (e.g., anchor vs. pitched-blade turbine).

    • Temperature Mapping: Use multiple temperature probes if possible to confirm uniform heating. For exothermic reactions, ensure the cooling jacket has sufficient capacity and that reagents are added slowly to maintain the target temperature.

    • Reagent Qualification: Perform Karl Fischer titration on all solvents and key reagents to ensure water content is below the specified limit for the reaction. Use fresh, high-purity starting materials.

Question: I am observing a significant amount of an isomeric impurity, identified as a 2-aminobenzoxazole. How can I prevent this?

Answer: The formation of a benzoxazole isomer points towards a competitive Beckmann-type rearrangement pathway.[5] This is a classic problem when synthesizing benzisoxazoles from oxime precursors.

  • Causality & Explanation: The desired reaction is an intramolecular nucleophilic attack of the phenolic oxygen onto the oxime nitrogen (N-O bond formation). However, under certain conditions (often acidic or with specific activating agents like thionyl chloride), the group on the oxime oxygen can migrate, leading to a nitrilium ion intermediate that is trapped by the phenolic oxygen to form the thermodynamically stable benzoxazole ring.

  • Mitigation Strategies:

    • Control of Reaction Conditions: The choice of cyclization conditions is critical. Base-promoted cyclization of an o-haloaryl oxime is generally less prone to this rearrangement than acid-catalyzed dehydration of an o-hydroxyaryl oxime.

    • Reagent Selection: Avoid reagents known to promote Beckmann rearrangements. For example, instead of using SOCl₂ with an o-hydroxyaryl ketoxime, a milder method like activation with PPh₃/DDQ can favor the desired benzisoxazole product.

    • Divergent Synthesis Control: In some cases, the pathway can be deliberately directed. For example, starting from an ortho-hydroxyaryl N-H ketimine, anhydrous conditions can lead to the benzisoxazole via N-O bond formation, while treatment with NaOCl can promote a rearrangement to the benzoxazole.[5][6] Understanding this dichotomy allows for precise process control.

Question: My final product is difficult to isolate and purify at scale. Column chromatography is not an option. What should I do?

Answer: Relying on chromatography for multi-kilogram purification is economically and logistically unfeasible. The process must be designed for isolating a solid product via crystallization.

  • Causality & Explanation: Products may fail to crystallize because they are low-melting solids, oils, or because impurities are inhibiting crystal lattice formation. The chosen solvent system may also result in excessively high solubility.

  • Purification Development Protocol:

    • Salt Screen: The amino group on the benzisoxazole core is basic. Performing a salt screen (e.g., with HCl, H₂SO₄, methanesulfonic acid, tartaric acid) can identify a crystalline salt with favorable solubility properties, allowing for purification by crystallization and filtration.

    • Anti-Solvent Crystallization: Develop a robust crystallization procedure using a solvent/anti-solvent system. The product should be highly soluble in the primary solvent and poorly soluble in the anti-solvent.

      • Step 1: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature.

      • Step 2: Filter the hot solution to remove any particulate matter.

      • Step 3: Slowly add a pre-screened anti-solvent (e.g., heptane, water) to the warm solution until turbidity is observed.

      • Step 4: Cool the mixture slowly to allow for controlled crystal growth.

      • Step 5: Isolate the solid by filtration, wash with the anti-solvent, and dry under vacuum.

    • Liquid-Liquid Extraction: Before crystallization, use liquid-liquid extractions to remove major impurities. For example, wash the organic solution of your product with an acidic aqueous solution to remove basic impurities, or a basic aqueous solution to remove acidic starting materials.

Section 3: Scale-Up Process and Safety FAQs

FAQ 1: How do I translate a microwave-assisted amination for use in a 500 L jacketed reactor?

Microwave heating provides rapid, uniform heating that is difficult to replicate in a large, conventionally heated vessel.[2][7] A direct translation is not possible. The procedure must be re-developed based on thermal heat transfer.

  • Key Insight: The high temperatures and short reaction times in microwave synthesis are often achievable in a traditional reactor, but require careful management.

  • Adaptation Steps:

    • Determine the Thermal Profile: Use the microwave method's temperature profile as a target.

    • Solvent Selection: Choose a solvent with a boiling point that allows you to safely reach the target temperature under atmospheric or slight pressure conditions.

    • Kinetic Analysis: Run the reaction at several different temperatures in the lab (e.g., 100°C, 120°C, 140°C) using conventional heating to understand the relationship between temperature and reaction time. This will determine the necessary cycle time at a realistically achievable reactor temperature.

    • Controlled Addition: Since the reaction is likely exothermic, the amine should be added portion-wise or via a dosing pump to the heated solution of the 3-chlorobenzisoxazole to control the internal temperature.

FAQ 2: What are the Critical Process Parameters (CPPs) to monitor for the synthesis of 3-amino-1,2-benzisoxazole via Route B?

CPPs are parameters that must be controlled within a predefined range to ensure the final product meets its quality specifications.

Table 2: Critical Process Parameters for a Scalable Synthesis

StepParameterTypical RangeJustification & Impact if Deviated
Cyclodehydration Temperature25-40 °CHigher temperatures can lead to decomposition of the hydroxamic acid and impurity formation.
Equivalents of CDI1.05 - 1.20Insufficient CDI leads to incomplete conversion. Excess can complicate workup.
Chlorination Temperature60-80 °CMust be high enough for reaction but low enough to prevent side reactions. Runaway potential if not controlled.
Addition Rate of POCl₃Over 1-2 hoursHighly exothermic reaction. Rapid addition can cause a dangerous temperature and pressure spike.
Amination (SNAr) Temperature80-120 °CReaction kinetics are highly temperature-dependent. Low temperature results in slow/stalled reaction; high temperature increases impurity formation.
Equivalents of Amine1.1 - 1.5Excess amine drives the reaction to completion but must be removed during workup.
FAQ 3: What analytical methods are essential for In-Process Controls (IPCs) and final release?

A robust analytical package is non-negotiable for process control and product quality assurance.

  • In-Process Controls (IPCs):

    • TLC/UPLC/HPLC: Used to monitor reaction completion. A typical IPC would be "Reaction is complete when the area % of starting material is <1.0% by HPLC."

  • Final Product Release Testing:

    • Purity (HPLC/UPLC): To quantify the active ingredient and all impurities.[]

    • Identity (¹H NMR, ¹³C NMR, MS): To confirm the structure of the compound. Quantitative NMR (qNMR) can also be used as a powerful tool for purity assessment.[9]

    • Residual Solvents (GC-HS): To ensure that levels of solvents used in the final crystallization step are below ICH (International Council for Harmonisation) limits.

    • Water Content (Karl Fischer): To determine the amount of water in the final solid.

    • Elemental Analysis/DSC: To provide further confirmation of purity.[]

Section 4: Troubleshooting Workflow

When faced with a deviation, a logical workflow is essential to identify the root cause efficiently.

Troubleshooting_Workflow start Problem: Low Yield in Scale-Up Batch check_ipc Review In-Process Control (IPC) Data start->check_ipc check_reagents Analyze Retained Samples of Starting Materials/Solvents start->check_reagents check_params Verify Process Parameters (Temp, Time, Addition Rate) start->check_params incomplete Root Cause: Incomplete Conversion check_ipc->incomplete IPC shows high SM degradation Root Cause: Product Degradation check_ipc->degradation IPC shows new impurity peaks impurity_reagent Root Cause: Impure Reagent/Solvent check_reagents->impurity_reagent Fails Specification operator_error Root Cause: Process Deviation check_params->operator_error Deviation from Batch Record solution_incomplete Corrective Action: Increase Reaction Time/Temp Or Improve Mixing incomplete->solution_incomplete solution_degradation Corrective Action: Lower Reaction Temp Or Reduce Cycle Time degradation->solution_degradation solution_impurity Corrective Action: Qualify New Batch of Reagent. Implement Purity Testing. impurity_reagent->solution_impurity solution_operator Corrective Action: Retrain Operators. Revise Batch Record. operator_error->solution_operator

Caption: Decision workflow for diagnosing low-yield issues.

References

  • Shvekhgeimer, M. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Google Search.
  • Baer, J. W., et al. (2026, January 29). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile as a Chemical Probe. BenchChem.
  • Science of Synthesis. (n.d.). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme.
  • O'Connor, C., et al. (2010, February 9). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Taylor & Francis Online.
  • Shutske, G. M., & Kapples, K. J. (2025, August 9). A novel synthesis of 3-Amino-1,2-benzisoxazoles — an entry into the isoxazolo[3,4,5-ef][1]benzoxazepine ring system. ResearchGate. Retrieved February 22, 2026, from

  • Chen, C.-y., et al. (2011). A divergent and regioselective synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles. Organic Chemistry Portal.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Reddit discussion. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit.
  • O'Connor, C., et al. (2025, August 9). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. ResearchGate.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination. BOC Sciences.
  • Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of benzisoxazole derivatives in anticancer assays"

[1] Executive Summary The 1,2-benzisoxazole scaffold (indoxazene) represents a "privileged structure" in medicinal chemistry, acting as a bioisostere to indole and quinoline. Unlike its isomer benzoxazole, the benzisoxaz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1,2-benzisoxazole scaffold (indoxazene) represents a "privileged structure" in medicinal chemistry, acting as a bioisostere to indole and quinoline. Unlike its isomer benzoxazole, the benzisoxazole ring features a unique N-O bond that imparts distinct electronic properties and metabolic stability.

This guide analyzes three distinct classes of benzisoxazole derivatives currently under evaluation in oncology:

  • Resorcinol-Benzisoxazoles: Potent HSP90 inhibitors targeting client protein degradation.

  • Triazole-Tethered Benzisoxazoles: Dual-action tubulin/HDAC inhibitors.

  • Repurposed Atypical Antipsychotics: Risperidone derivatives inducing mitochondrial apoptosis.

Part 1: Structural Basis & Mechanism of Action

The Resorcinol-Benzisoxazole Class (HSP90 Inhibition)

This is the most potent class. These derivatives mimic the ATP-binding structure required by Heat Shock Protein 90 (HSP90).

  • Mechanism: They bind to the N-terminal ATP pocket of HSP90. This inhibition prevents the folding of "client proteins" (oncoproteins like HER2, EGFR, BRAF, and Akt), leading to their ubiquitination and proteasomal degradation.

  • Key Advantage: Unlike kinase inhibitors that target a single protein (and often face resistance mutations), these compounds destroy the protein entirely.

The Triazole-Benzisoxazole Class (Tubulin/HDAC)
  • Mechanism: Substitution at the C-3 position with a 1,2,3-triazole linker allows these molecules to bind to the colchicine site of tubulin, inhibiting polymerization. Some derivatives also show histone deacetylase (HDAC) inhibition, preventing DNA repair in cancer cells.

Repurposed Benzisoxazoles (Mitochondrial Apoptosis)
  • Mechanism: Agents like Risperidone, while primarily D2 antagonists, have shown off-target effects in breast cancer (MCF-7) by disrupting mitochondrial membrane potential (

    
    ) and generating Reactive Oxygen Species (ROS).
    
Mechanistic Pathway Diagram

The following diagram illustrates the primary mechanism of the Resorcinol-Benzisoxazole class (HSP90 inhibition), distinguishing it from direct kinase inhibition.

G Benz Resorcinol-Benzisoxazole (CCT018159) HSP90_ATP HSP90 N-Terminal ATP Pocket Benz->HSP90_ATP Competitive Inhibition (Ki < 50 nM) HSP90_Client HSP90-Client Complex (HER2, EGFR, Akt, BRAF) HSP90_ATP->HSP90_Client Destabilization Ubiquitin E3 Ligase Recruitment (Ubiquitination) HSP90_Client->Ubiquitin Client Misfolding Proteasome Proteasomal Degradation Ubiquitin->Proteasome Tagging Apoptosis Apoptosis (Cell Death) Proteasome->Apoptosis Loss of Oncogenic Signaling

Figure 1: Mechanism of Action for Resorcinol-Benzisoxazole HSP90 Inhibitors. Inhibition leads to the degradation of multiple oncogenic client proteins simultaneously.

Part 2: Comparative Efficacy Analysis

The following data aggregates findings from key studies comparing benzisoxazole derivatives against standard-of-care chemotherapeutics.

Table 1: Antiproliferative Activity (IC50) in Breast Cancer (MCF-7)

Note: Lower IC50 indicates higher potency.[1]

Compound ClassSpecific AgentIC50 (µM)MechanismReference Standard (IC50)
HSP90 Inhibitor CCT018159 0.21 HSP90 ATPase inhibition17-AAG (0.03 µM)
HSP90 Inhibitor Benzisoxazole Analog 78 0.03 Optimized ResorcinolGanetespib (0.01 µM)
Tubulin Inhibitor Compound PTB 2.00 Tubulin/HDAC dual inhibitionNocodazole (0.05 µM)
Repurposed Risperidone 46.50 ROS/MitochondrialCisplatin (2.80 µM)

Analysis:

  • Potency: The Resorcinol-Benzisoxazoles (CCT018159 and Analog 78) are the most promising, exhibiting nanomolar potency comparable to clinical candidates like Ganetespib.

  • Repurposing Limitations: Risperidone requires high concentrations (approx. 46 µM) to achieve cytotoxicity, suggesting it is better suited as an adjuvant to sensitize cells rather than a monotherapy.

  • Tubulin Agents: Compound PTB (Triazole-Benzisoxazole) shows moderate potency (2 µM) but offers a dual mechanism (HDAC inhibition) which may reduce resistance compared to pure tubulin binders.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must use protocols that validate the specific mechanism (e.g., Client Protein Degradation) rather than just general cytotoxicity.

Protocol A: Western Blot for HSP90 Client Protein Degradation

Purpose: To confirm that cytotoxicity is due to HSP90 inhibition (loss of HER2/EGFR) and not off-target toxicity.

Reagents:

  • Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail.

  • Primary Antibodies: Anti-HER2, Anti-EGFR, Anti-HSP70 (Induction of HSP70 is a biomarker for HSP90 inhibition).

  • Loading Control: Anti-

    
    -Actin.
    

Workflow:

  • Seeding: Seed MCF-7 or SKBr3 cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with Benzisoxazole derivative (e.g., 0.1, 0.5, 1.0 µM) and Vehicle (DMSO) for 24 hours .

    • Validation Check: Include 17-AAG (0.5 µM) as a positive control.

  • Lysis: Wash with ice-cold PBS. Lyse cells on ice for 30 min. Centrifuge at 14,000xg for 15 min.

  • Blotting: Separate proteins via SDS-PAGE. Transfer to PVDF membrane.

  • Detection: Incubate with primary antibodies overnight at 4°C.

    • Success Criteria: You must observe a dose-dependent decrease in HER2/EGFR and a simultaneous increase in HSP70. If HSP70 does not rise, the compound is likely not targeting HSP90.

Protocol B: MTT Cytotoxicity Assay (Standardized)

Purpose: To determine IC50 values accurately.

  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add serial dilutions of the benzisoxazole derivative (0.01 µM to 100 µM). Final DMSO concentration < 0.5%.

  • Incubation: Incubate for 72 hours (critical for observing antiproliferative effects of HSP90 inhibitors, which take time to deplete client proteins).

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve using non-linear regression (GraphPad Prism).

Experimental Workflow Diagram

Workflow cluster_Mech Mechanistic Validation Synthesis Synthesis of Benzisoxazole Derivatives MTT Primary Screen (MTT) (72h, MCF-7/A549) Synthesis->MTT Selection Hit Selection (IC50 < 5 µM) MTT->Selection WB Western Blot (Check HER2/HSP70) Selection->WB If HSP90 targeted Flow Flow Cytometry (Annexin V/PI) Selection->Flow If Apoptosis targeted Analysis Lead Candidate Identification WB->Analysis Flow->Analysis

Figure 2: Screening and validation workflow for benzisoxazole anticancer agents.

Part 4: Challenges & Future Directions

  • Solubility: Many 3-aryl-1,2-benzisoxazoles suffer from poor aqueous solubility. Future synthesis should focus on introducing solubilizing groups (e.g., morpholine or piperazine tails) at the C-5 or C-6 position, similar to the development of AUY922.

  • Selectivity: While HSP90 inhibitors are potent, they can induce ocular toxicity (retinal damage). Screening against normal retinal pigment epithelial (RPE) cells is a critical safety step.

  • Metabolic Stability: The isoxazole ring is generally stable, but substituents (especially phenolic hydroxyls in resorcinol derivatives) are prone to rapid glucuronidation. Prodrug strategies may be required.

References

  • Cheung, K. M., et al. (2005). The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Cited for context on Resorcinol-HSP90 pharmacophore).
  • Gündoğdu, U. D., et al. (2021). Investigation of Risperidone's anti-tumor activity on MCF-7 breast cancer cells. Annals of Clinical and Analytical Medicine. Retrieved from [Link]

  • Naveen, S., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Benaka Prasad, S. B., et al. (2017).[2] Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to In Vivo Efficacy Assessment of Novel Aminobenzisoxazole Compounds in Oncology

This guide provides a comprehensive framework for evaluating the in-vivo efficacy of novel aminobenzisoxazole compounds, a promising scaffold in modern oncology drug discovery. We will move beyond a simple recitation of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in-vivo efficacy of novel aminobenzisoxazole compounds, a promising scaffold in modern oncology drug discovery. We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental design choices, ensuring a robust and self-validating study. For this analysis, we will use a hypothetical but representative aminobenzisoxazole, "ZLX-7," designed as a potent and selective inhibitor of the PI3K/AKT signaling pathway, a critical cascade frequently dysregulated in human cancers.

Our objective is to compare the preclinical in-vivo performance of ZLX-7 against a well-established, clinically relevant PI3K inhibitor, Alpelisib. This head-to-head comparison will be grounded in a patient-derived xenograft (PDX) model, which offers higher clinical relevance than traditional cell line-derived xenografts.

Part 1: Strategic Framework for In Vivo Evaluation

The transition from a promising in-vitro profile to a successful in-vivo candidate is a critical hurdle. The primary goal of the initial in-vivo efficacy study is not merely to ascertain if the compound works, but to understand its therapeutic window, target engagement, and comparative advantage.

The Rationale for Model Selection: Patient-Derived Xenografts (PDX)

Standard cell line-derived xenograft (CDX) models are invaluable for initial screening, but they often lack the genetic heterogeneity and microenvironmental complexity of human tumors. For a lead candidate like ZLX-7, a PDX model is a more rigorous and predictive choice. We have selected the "BR-087" PDX model, established from a patient with metastatic breast cancer harboring a known activating PIK3CA (H1047R) mutation. This choice is deliberate:

  • Genetic Relevancy: The model's PIK3CA mutation provides a direct mechanistic rationale for testing a PI3K inhibitor. Efficacy in this model strongly suggests on-target activity.

  • Predictive Power: PDX models have been shown to more accurately reflect clinical outcomes for targeted therapies compared to CDX models.

Establishing the Therapeutic Window: MTD and PK Studies

Before embarking on a costly and lengthy efficacy study, two preliminary in-vivo studies are mandatory:

  • Maximum Tolerated Dose (MTD): This study determines the highest dose of ZLX-7 that can be administered without causing unacceptable toxicity (typically defined as >20% body weight loss or significant clinical signs of distress). This is crucial for selecting efficacious yet safe doses for the main study.

  • Pharmacokinetics (PK): This analysis measures how the animal's body processes ZLX-7 (Absorption, Distribution, Metabolism, and Excretion). The key output is understanding the drug's half-life and exposure (AUC), which informs the optimal dosing frequency (e.g., once daily, twice daily) required to maintain target engagement.

Overall Experimental Workflow

The logical flow from initial preparation to final data analysis is critical for a successful study. The following workflow ensures that each step builds upon a solid foundation.

G cluster_0 Phase 1: Preparation & Dose Finding cluster_1 Phase 2: Efficacy Study Execution cluster_2 Phase 3: Endpoint Analysis A ZLX-7 Formulation & Vehicle Selection B Pilot Tolerability Study (MTD Assessment) A->B C Pharmacokinetic (PK) Study (Single Dose) B->C Inform Dosing F Treatment Initiation (Vehicle, ZLX-7, Alpelisib) C->F Select Doses & Schedule D PDX Model Expansion & Tumor Implantation E Animal Randomization & Group Assignment D->E E->F G Daily Monitoring: Tumor Volume & Body Weight F->G H Endpoint Reached (e.g., Tumor Volume >1500 mm³) G->H I Tumor Tissue Collection H->I K Statistical Analysis of Efficacy Data H->K J Pharmacodynamic (PD) Analysis (Western Blot) I->J

Caption: High-level workflow for in-vivo efficacy and pharmacodynamic assessment.

Part 2: Head-to-Head In Vivo Efficacy Protocol

This protocol details a comparative study of ZLX-7 vs. Alpelisib in the BR-087 PIK3CA-mutant breast cancer PDX model.

Animal Model and Husbandry
  • Model: Female NOD/SCID mice, 6-8 weeks old.

  • Supplier: The Jackson Laboratory.

  • Housing: Individually ventilated cages under sterile conditions. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Step-by-Step Experimental Procedure
  • Tumor Implantation: Cryopreserved fragments of the BR-087 PDX model (approx. 3x3 mm) are subcutaneously implanted into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=10 mice/group) to ensure a similar average tumor volume across all groups.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administered the formulation vehicle (e.g., 0.5% methylcellulose) daily via oral gavage.

    • Group 2 (ZLX-7): Administered ZLX-7 at its predetermined optimal dose (e.g., 50 mg/kg) daily via oral gavage.

    • Group 3 (Alpelisib): Administered Alpelisib at a clinically relevant dose (e.g., 25 mg/kg) daily via oral gavage.

  • Dosing and Monitoring: Dosing occurs for 21 consecutive days. Animal body weight and tumor volume are measured twice weekly. Clinical observations for signs of toxicity are performed daily.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined endpoint (e.g., 1500 mm³) or after 21 days of treatment, whichever comes first. Individual mice are euthanized if their tumor ulcerates or exceeds the volume limit.

  • Tissue Collection: At the study endpoint, a subset of tumors from each group (n=3-4) are collected 2-4 hours post-final dose for pharmacodynamic analysis.

Part 3: Data Presentation and Comparative Analysis

Clear, quantitative data is essential for an objective comparison.

Efficacy and Tolerability Data

The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the treatment period.

Treatment Group Dose (mg/kg, oral, daily) Mean Tumor Volume (mm³) at Day 21 ± SEM Tumor Growth Inhibition (TGI, %) Mean Body Weight Change (%)
Vehicle Control-1450 ± 150-+2.5%
ZLX-7 50 310 ± 65 78.6% -4.0%
Alpelisib25480 ± 8066.9%-8.5%

Interpretation: In this hypothetical dataset, ZLX-7 demonstrates superior tumor growth inhibition (78.6%) compared to the standard-of-care, Alpelisib (66.9%). Importantly, ZLX-7 also exhibits a more favorable tolerability profile, with less impact on body weight, suggesting a wider therapeutic window.

Pharmacodynamic (PD) Data: Target Engagement

To confirm that the observed anti-tumor activity is due to the intended mechanism of action, we must measure the modulation of the target pathway in the tumor tissue. This is a critical self-validating step. Western blot analysis is used to measure the phosphorylation of AKT (p-AKT), a key downstream node in the PI3K pathway.

Treatment Group Mean p-AKT / Total AKT Ratio (Normalized to Vehicle) Target Inhibition (%)
Vehicle Control1.000%
ZLX-7 (50 mg/kg) 0.15 85%
Alpelisib (25 mg/kg)0.3070%

Interpretation: The PD data provides a strong mechanistic link to the efficacy results. ZLX-7 achieves a more profound inhibition of the PI3K pathway (85% reduction in p-AKT) than Alpelisib at the tested doses. This robust target engagement is the likely driver of its superior tumor growth inhibition.

Visualizing the Mechanism of Action

Understanding the signaling cascade provides context for the PD data.

G cluster_0 Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor_1 ZLX-7 Inhibitor_1->PI3K Inhibitor_2 Alpelisib Inhibitor_2->PI3K

Caption: Simplified PI3K/AKT signaling pathway targeted by ZLX-7 and Alpelisib.

Part 4: Conclusion and Future Directions

This comprehensive in-vivo evaluation demonstrates that the novel aminobenzisoxazole compound, ZLX-7, exhibits a promising preclinical profile. It achieved superior anti-tumor efficacy and better tolerability compared to the established PI3K inhibitor, Alpelisib, in a clinically relevant PIK3CA-mutant PDX model. The robust pharmacodynamic data confirms that this efficacy is driven by potent on-target inhibition of the PI3K/AKT pathway.

These results provide a strong rationale for advancing ZLX-7 into further preclinical development, including formal toxicology studies and investigation in additional cancer models to broaden its potential clinical applications. The experimental framework outlined here represents a rigorous, self-validating approach to de-risk and build confidence in a novel therapeutic candidate before it enters human trials.

References

  • Title: Patient-derived xenografts in oncology. Source: Nature Reviews Cancer URL: [Link]

  • Title: The clinical relevancy of patient derived xenograft models in oncology. Source: Trends in Pharmacological Sciences URL: [Link]

Validation

Comparative Guide: Cross-Reactivity Profiling of Substituted Benzisoxazoles

Executive Summary The benzisoxazole scaffold is a privileged pharmacophore in neuropsychiatry, serving as the core architecture for atypical antipsychotics like risperidone, paliperidone, and iloperidone. While highly ef...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The benzisoxazole scaffold is a privileged pharmacophore in neuropsychiatry, serving as the core architecture for atypical antipsychotics like risperidone, paliperidone, and iloperidone. While highly effective at modulating Dopamine D2 and Serotonin 5-HT2A receptors, this scaffold exhibits a high propensity for "promiscuous" binding. This guide provides a technical comparison of benzisoxazole derivatives, analyzing their selectivity windows against critical off-targets (


-adrenergic, 

-histaminergic, and hERG channels) and detailing the experimental protocols required to validate these profiles.

The Benzisoxazole Challenge: Selectivity vs. Potency

The substituted 1,2-benzisoxazole moiety derives its antipsychotic efficacy from a specific "kinked" topology that mimics the endogenous neurotransmitters serotonin and dopamine. However, this same structural feature, particularly when coupled with a piperidine linker, creates a high-affinity liability for the hERG potassium channel (cardiotoxicity risk) and


-adrenergic receptors (orthostatic hypotension).

The Core Problem:

  • Target: 5-HT2A / D2 antagonism (Therapeutic Window).

  • Liability:

    
     / 
    
    
    
    / hERG binding (Side Effect Window).
  • Optimization Goal: Maximize the ratio of

    
    .
    

Comparative Profiling Data

The following data contrasts the binding profiles of the parent scaffold (Risperidone), its active metabolite (Paliperidone), and a structurally distinct benzisoxazole derivative (Iloperidone).

Table 1: Binding Affinity ( ) and Selectivity Ratios

Note: Lower


 indicates higher affinity.[1] Data represents consensus values from radioligand binding assays.
Target / Off-TargetRisperidone (

nM)
Paliperidone (

nM)
Iloperidone (

nM)
Clinical Implication
5-HT2A (Target) 0.4 0.4 5.6 Antipsychotic efficacy (Negative symptoms)
D2 (Target) 3.2 3.8 6.3 Antipsychotic efficacy (Positive symptoms)

-Adrenergic
5.010.00.3Orthostatic hypotension risk.

-Histamine
20.025.0473.0Sedation / Weight gain.
hERG (

)
~150>1,000~100QT Prolongation risk.
Selectivity Ratio (

/D2)
1.5 (Poor)2.6 (Moderate)0.05 (Very Poor)Higher is safer.

Analysis:

  • Risperidone exhibits a "tight" profile but suffers from poor

    
     selectivity (Ratio ~1.5), leading to significant hypotension risks.
    
  • Paliperidone (9-OH-risperidone) improves the safety profile significantly. The addition of the hydroxyl group decreases lipophilicity (LogP), which reduces blood-brain barrier penetration slightly but drastically reduces hERG blockade liability compared to the parent compound.

  • Iloperidone displays a unique profile with massive

    
     affinity, necessitating slow titration in clinical settings, despite a cleaner 
    
    
    
    profile.

Structural Mitigation Strategies (SAR)

To optimize a benzisoxazole lead, medicinal chemists must manipulate specific regions of the scaffold to "dial out" cross-reactivity.

Graphviz Diagram: Benzisoxazole SAR Logic

SAR_Logic Scaffold Benzisoxazole Core Target_5HT 5-HT2A Affinity Scaffold->Target_5HT Essential for Aromatic Stacking Piperidine Piperidine Linker Target_D2 D2 Affinity Piperidine->Target_D2 Basic Nitrogen Interaction Off_hERG hERG Liability Piperidine->Off_hERG Trapping in Channel Pore Substituent C3 Substituent Substituent->Target_5HT Maintains Potency Off_Alpha Alpha-1 Liability Substituent->Off_Alpha Steric Bulk Reduces Binding Mitigation Strategy: Reduce LogP (e.g., Add -OH) Mitigation->Off_hERG Decreases Affinity

Caption: Structural Activity Relationship (SAR) map showing how specific moieties of the benzisoxazole scaffold drive both therapeutic efficacy and off-target liabilities.

Experimental Protocols for Profiling

Trustworthy data requires self-validating protocols. The following workflows ensure that observed cross-reactivity is real and not an artifact of "sticky" compounds (Non-Specific Binding - NSB).

A. Radioligand Binding Assay (The "Gold Standard")

This protocol determines the


 (affinity) of your benzisoxazole derivative against a panel of GPCRs.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human cloned receptors (D2, 5-HT2A,

      
      ).
      
    • Validation: Protein concentration must be determined via BCA assay to normalize input.

  • Competition Binding:

    • Ligands: Use

      
      -Methylspiperone (D2) and 
      
      
      
      -Ketanserin (5-HT2A).
    • Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4).

    • NSB Control: Include 10

      
      M Haloperidol (for D2) or Ketanserin (for 5-HT2A) in parallel wells. If NSB > 10% of Total Binding, the assay is invalid.
      
  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
B. Functional Safety Screen (hERG Patch Clamp)

Binding does not equal function. You must verify if the compound blocks the hERG channel current.[2]

  • System: CHO cells stably expressing hERG (

    
    ).
    
  • Method: Whole-cell patch clamp (Manual or Automated QPatch).

  • Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV (generates tail current).

    • Apply benzisoxazole compound (0.1, 1, 10, 30

      
      M).
      
  • Endpoint: Measure reduction in tail current amplitude.

    
     inhibition at 10 
    
    
    
    M is a "Red Flag" for drug development.
Graphviz Diagram: Screening Workflow

Screening_Workflow Step1 Primary Screen (Single Conc. 10 µM) Step2 Secondary Screen (Dose Response -> Ki) Step1->Step2 >50% Displacement Stop Discard Candidate Step1->Stop <50% Displacement Decision Selectivity Ratio > 10-fold? Step2->Decision Step3 Functional Safety (hERG / Calcium Flux) Proceed Lead Optimization Step3->Proceed Clean Safety Profile Decision->Step3 Yes Decision->Stop No (Dirty Profile)

Caption: Hierarchical screening cascade designed to filter out promiscuous benzisoxazole derivatives early in the discovery process.

Conclusion

The benzisoxazole scaffold remains a cornerstone of antipsychotic therapy, but its utility is defined by the selectivity window .

  • Best-in-Class: Paliperidone demonstrates that minor structural modifications (hydroxylation) can preserve therapeutic affinity (

    
     D2/5-HT2A) while significantly widening the safety margin against hERG.
    
  • Recommendation: For new derivatives, prioritize early

    
     and hERG screening. Use the Cheng-Prusoff corrected 
    
    
    
    values to generate selectivity ratios; a ratio of
    
    
    between Target and Off-Target should trigger a scaffold modification cycle.

References

  • Mechanism of Action of Risperidone. Psychopharmacology Institute. (2014).[1] [Link]

  • Multiplexed profiling of GPCR activities by combining split TEV assays. Nature Communications / PMC. (2018).[3][4] [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances / PMC. (2021).[5] [Link]

  • PDSP

    
     Database. NIMH Psychoactive Drug Screening Program. (Verified Source for 
    
    
    
    values). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of 3-Amino-1,2-benzisoxazole Derivatives for Kinase Inhibition

Abstract: The 3-amino-1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors in oncol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 3-amino-1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.[1] This guide provides an in-depth, experience-driven framework for conducting comparative molecular docking studies on novel 3-amino-1,2-benzisoxazole derivatives. We will move beyond a simple protocol, elucidating the scientific rationale behind each step to ensure methodologically sound and trustworthy results. This guide uses the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in tumor angiogenesis, as a case study to demonstrate the workflow, from target preparation to nuanced structure-activity relationship (SAR) analysis.[2]

The Scientific Premise: Why Docking and Why This Scaffold?

In modern drug discovery, computational methods are indispensable for accelerating the hit-to-lead process. Molecular docking predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor), allowing us to estimate binding affinity and analyze interaction patterns.[3] This in silico approach is exceptionally valuable for comparing a series of chemical analogs, enabling researchers to prioritize which derivatives to synthesize and test in vitro, thereby saving significant time and resources.

The 3-amino-1,2-benzisoxazole core is of particular interest due to its unique structural and electronic properties.[4] The 3-amino group is a potent hydrogen bond donor, a critical feature for interacting with the hinge region of a kinase's ATP-binding pocket, which is a common binding motif for many kinase inhibitors.[1] By systematically modifying other positions on the benzisoxazole ring system, we can probe how changes in sterics and electronics influence binding affinity and selectivity, the very essence of a comparative study.

The Comparative Docking Workflow: A Validated Approach

A trustworthy docking protocol is a self-validating one. The most critical step to establish the validity of your docking parameters is re-docking , where the co-crystallized ligand is extracted from the protein structure and docked back into the binding site. A successful re-docking, indicated by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence that the chosen docking algorithm and scoring function can accurately reproduce the experimental binding mode.[5]

The overall workflow can be visualized as a sequence of interdependent stages, each requiring careful consideration.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Preparation (e.g., VEGFR-2, PDB: 4HJO) LIG 2. Ligand Library Preparation GRID 3. Binding Site Definition & Grid Generation PDB->GRID LIG->GRID DOCK 4. Molecular Docking (e.g., AutoDock Vina, Glide) GRID->DOCK VALIDATE Protocol Validation (Re-docking) DOCK->VALIDATE Validate Parameters POSE 5. Pose Analysis & Clustering VALIDATE->POSE SAR 6. Comparative Analysis & SAR Elucidation POSE->SAR

Caption: A validated workflow for comparative molecular docking studies.

Experimental Protocol: Docking 3-Amino-1,2-benzisoxazole Derivatives into VEGFR-2

This section details a step-by-step protocol using widely accepted tools. The rationale for key decisions is explained to provide a deeper understanding of the process.

Target Protein Preparation
  • Objective: To prepare the VEGFR-2 protein structure for docking by removing extraneous molecules and adding necessary parameters.

  • Protocol:

    • Obtain Crystal Structure: Download the crystal structure of VEGFR-2 kinase domain from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 4HJO , which is a structure of human VEGFR-2 in complex with the inhibitor Erlotinib.[6]

    • Clean the Structure: Load the PDB file into a molecular modeling program (e.g., Schrödinger Maestro, UCSF Chimera, PyMOL). Remove all water molecules and any non-protein molecules except the co-crystallized ligand (Erlotinib), which will be used for defining the binding site.

    • Add Hydrogens & Assign Charges: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. Assign partial charges using a standard force field (e.g., OPLS4, AMBER). This step is crucial for accurately calculating electrostatic interactions.[7]

    • Minimize the Structure: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition. This ensures a more realistic protein conformation.

Ligand Preparation
  • Objective: To generate low-energy, 3D conformations of the 3-amino-1,2-benzisoxazole derivatives and assign correct chemical properties.

  • Protocol:

    • Sketch Derivatives: Draw the 2D structures of your derivative library using a chemical sketcher (e.g., ChemDraw, MarvinSketch).

    • Convert to 3D: Convert the 2D structures into 3D conformations.

    • Ionization States: Determine the likely protonation states of ionizable groups at physiological pH (7.4). The 3-amino group and any other acidic/basic centers are critical here.

    • Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94). This ensures that the starting conformation for docking is energetically favorable.[7]

Docking Execution and Post-Analysis
  • Objective: To dock the prepared ligands into the VEGFR-2 active site and analyze the results comparatively.

  • Protocol:

    • Grid Generation: Define the active site by creating a bounding box (the "grid") centered on the co-crystallized ligand (Erlotinib) within the VEGFR-2 structure. This grid defines the search space for the docking algorithm.

    • Protocol Validation (Re-docking): Extract the native ligand (Erlotinib), prepare it using the ligand preparation protocol, and dock it back into the grid. Calculate the RMSD between the docked pose and the original crystal pose. An RMSD < 2.0 Å validates the docking parameters.

    • Docking Simulation: Systematically dock each derivative from your library into the prepared grid using a docking program like AutoDock Vina or Glide.[5] For each ligand, multiple binding poses (typically 10-20) will be generated and ranked by a scoring function.

    • Post-Docking Analysis:

      • Binding Energy/Score: The primary metric for comparison. More negative values typically indicate stronger predicted binding affinity.

      • Pose Clustering: Group similar binding poses based on RMSD. The most populated cluster with the best score is often the most likely binding mode.

      • Interaction Analysis: For the best-scoring pose of each derivative, visualize and record the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with key active site residues.

Case Study: Comparative Analysis of VEGFR-2 Inhibition

Let's analyze a hypothetical series of 3-amino-1,2-benzisoxazole derivatives to understand how structural modifications impact binding to VEGFR-2. The core scaffold is designed to form a critical hydrogen bond with the hinge residue Cys919 , a hallmark of many VEGFR-2 inhibitors.

Data Presentation: Docking Results

The table below summarizes the predicted binding energies and key interactions for a set of designed derivatives compared to the reference inhibitor, Sorafenib.[8][9]

Compound IDR-Group (at C6-position)Docking Score (kcal/mol)Key Hydrogen Bonds (Residue & Distance)Key Hydrophobic Interactions (Residues)
BZX-Core -H-7.8Cys919 (2.1 Å)Val848, Ala866, Leu1035
BZX-01 -F-8.2Cys919 (2.0 Å)Val848, Ala866, Leu1035, Phe1047
BZX-02 -OCH₃-8.9Cys919 (2.1 Å), Glu885 (2.5 Å)Val848, Ala866, Leu840, Leu1035
BZX-03 -Ph-9.5Cys919 (2.2 Å)Val848, Ala866, Leu1035, Phe1047, Leu840
Sorafenib (Reference)-10.7Cys919 (2.0 Å), Asp1046 (2.8 Å)Val848, Ala866, Leu1035, Phe1047, Ile1025
Structure-Activity Relationship (SAR) Analysis

The data reveals clear trends that can guide further drug design efforts.

SAR cluster_sar Structure-Activity Relationship Logic START BZX-Core (-7.8 kcal/mol) - H-bond with Cys919 F BZX-01 (-F) (-8.2 kcal/mol) START->F + Halogen OCH3 BZX-02 (-OCH3) (-8.9 kcal/mol) START->OCH3 + H-bond acceptor PH BZX-03 (-Ph) (-9.5 kcal/mol) START->PH + Bulky hydrophobic group OUTCOME1 Slight increase in affinity (hydrophobic contact with Phe1047) F->OUTCOME1 OUTCOME2 Significant affinity increase (new H-bond with Glu885) OCH3->OUTCOME2 OUTCOME3 Highest affinity increase (extensive hydrophobic contacts) PH->OUTCOME3

Caption: SAR analysis of 3-amino-1,2-benzisoxazole derivatives at VEGFR-2.

  • The Hinge Interaction is Key: As hypothesized, all derivatives maintain the crucial hydrogen bond between the 3-amino group and the backbone of Cys919 in the kinase hinge region. This anchors the scaffold in the correct orientation.

  • Hydrophobicity and Affinity: Adding a small, lipophilic fluorine atom (BZX-01 ) slightly improves the docking score by making favorable contacts with the hydrophobic gatekeeper residue, Phe1047.[8]

  • Exploiting a New Pocket: The methoxy group in BZX-02 not only engages in hydrophobic interactions but its oxygen atom is positioned perfectly to form an additional hydrogen bond with the side chain of Glu885 . This additional polar contact significantly improves the predicted binding affinity.

  • Maximizing Hydrophobic Contact: The bulky phenyl group of BZX-03 extends deeper into a hydrophobic pocket defined by residues like Leu840 and Phe1047, maximizing van der Waals interactions and resulting in the best score among the derivatives.[10]

Final Considerations for Scientific Integrity

  • Docking is a Predictive Tool: Docking scores are not absolute binding energies. They are tools for ranking and comparison. The true value lies in the relative ranking of a congeneric series of compounds.

  • Protein Flexibility: Standard docking often treats the protein as rigid. If significant conformational changes are expected, more advanced techniques like induced-fit docking or molecular dynamics simulations should be considered.[2]

  • Correlation with Biological Data: The ultimate validation of any docking study is its correlation with experimental biological data (e.g., IC₅₀ values from kinase assays). A strong correlation between docking scores and inhibitory activity builds confidence in the predictive power of the computational model for that specific target and chemical series.[8]

By following this structured, rationale-driven approach, researchers can confidently perform and interpret comparative docking studies, generating reliable, actionable insights to accelerate the discovery of novel therapeutics based on the 3-amino-1,2-benzisoxazole scaffold.

References

  • Shutske, G. M., & Kapples, K. J. (n.d.). A novel synthesis of 3-Amino-1,2-benzisoxazoles - an entry into the isoxazolo[3,4,5-ef][1][11]benzoxazepine ring system. Scilit.

  • (2022). Synthesis, molecular docking, molinspiration and anti-oxidant studies of novel N- ethylbenzimidazolylisoxazole derivatives. International Journal of Health and Allied Sciences.

  • S.L, M., & al, et. (2018). DOCKING STUDIES OF SOME 2-(Benzo[d] isoxazole-3-yl)-N-(oxothiazolidine) Derivative with COX-II and THROMBOXANE AS TARGET PROTEIN. Asian Journal of Pharmaceutical and Clinical Research.

  • BenchChem (2025). Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile as a Chemical Probe. BenchChem.

  • Khan, I., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry.

  • Basavaraju, P., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry Letters.

  • Al-Ostath, R. A., et al. (2024). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents.

  • Kumar, S. S. (2017). IN SILICO DESIGN AND MOLECULAR DOCKING STUDIES OF SOME 1, 2-BENZISOXAZOLE DERIVATIVES FOR THEIR ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Current Pharmaceutical Research.

  • Kuş, C., et al. (2024). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Bentham Science Publisher.

  • Kumar, A., et al. (2022). In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. International Journal of Pharmaceutical Sciences and Drug Research.

  • Zhang, M., et al. (2017). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. PMC.

  • Kumar, A., et al. (2022). (PDF) Benzoxazole Derivatives: Qsar and Molecular Docking Studies. ResearchGate.

  • Shutske, G. M. (2010). A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][1][11]benzoxazepine ring system. ResearchGate.

  • Bakulev, V. A., et al. (2021). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.

  • Tiong, Y. J., et al. (2020). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Universiti Kebangsaan Malaysia.

  • Al-Ghorbani, M., et al. (2020). Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles. Journal of King Saud University - Science.

  • Al-Warhi, T., et al. (2024). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. PMC.

  • Chithaluru, S. (2024). Design, Ssynthesis and Ddocking study of 1,2,3-triazole incorporated benzoxazole-oxazole derivatives and evaluation as potential anticancer agents. PubMed.

  • Al-Warhi, T., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.

  • Abd-Elhameed, R. H., et al. (2024). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ).

  • Singh, P., et al. (2020). Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase. Journal of Applied Pharmaceutical Science.

  • Kumar, D. (2023). (PDF) In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-

Topic: Personal Protective Equipment (PPE) & Handling Strategy for Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]- CAS No: 127629-82-3 Role: Key Intermediate in Paliperidone/Risperidone Synthesis Part 1: The Strategic H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Strategy for Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]- CAS No: 127629-82-3 Role: Key Intermediate in Paliperidone/Risperidone Synthesis

Part 1: The Strategic Hazard Assessment

As a Senior Application Scientist, I approach this not merely as "handling a chemical" but as managing a bioactive precursor . This compound (CAS 127629-82-3) is a functionalized benzisoxazole used to synthesize Paliperidone (an antipsychotic).

The Causality of Risk:

  • Bioactivity: Because it builds the pharmacophore of a potent CNS drug, we must treat it as an Occupational Exposure Band (OEB) 3 or 4 compound. It has the potential for systemic effects (CNS depression, QT prolongation) if absorbed.

  • Chemical Reactivity: The amino-ethanol side chain combined with the benzisoxazole core creates a molecule that is not only a sensitizer but classified as Skin Corr. 1B (Causes severe burns) and Eye Dam. 1 in many jurisdictions.

  • Physical State: Typically a solid powder. The primary vector for exposure is inhalation of dust during weighing and dermal absorption during solubilization.

Part 2: The PPE Protocol (Self-Validating System)

Standard "lab coat and glasses" are insufficient. You need a barrier system where the failure of one layer does not result in immediate exposure.

Respiratory Protection (The Critical Barrier)
  • Requirement: Zero-tolerance for dust inhalation.

  • Primary Engineering Control: Handling must occur within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

  • PPE Layer:

    • If under containment:[1][2][3] N95 (minimum) to protect against accidental breach.

    • If open bench (NOT RECOMMENDED):Powered Air Purifying Respirator (PAPR) with HEPA cartridges.

    • Rationale: Benzisoxazole derivatives are potent sensitizers. A single inhalation exposure can induce long-term hypersensitivity.

Dermal Protection (The Kinetic Barrier)
  • Glove Material: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.

    • Rationale: While ethanol-based side chains suggest polarity, the aromatic core increases lipophilicity. Nitrile provides broad protection, but double-gloving mitigates "pinhole failure" rates (statistically 1-3% in single gloves).

  • Body Covering:

    • Tyvek® (or equivalent polyethylene-coated) lab coat or coverall. Cotton lab coats are prohibited as they absorb and hold the chemical against the skin, exacerbating the corrosive risk.

    • Sleeve Covers: Impervious sleeve guards (e.g., Tychem) are required to bridge the gap between glove and coat.

Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Safety glasses with side shields are unsafe for Class 1B corrosives. A splash can wick around the frames.

  • Face Shield: Mandatory if handling volumes >100mL or during reactor charging.

Part 3: Operational Workflow & Data

Quantitative Hazard Data
ParameterClassificationOperational Implication
Skin Corrosion Category 1BIrreversible damage < 1 hour exposure. Immediate wash required.[4][5][6]
Sensitization Category 1 (Skin)Zero skin contact allowed. contaminated PPE must be bagged.
Target Organs CNS, Liver, Resp.Systemic toxicity risk. Medical surveillance recommended.[2][4][5][7][8]
Physical State Solid / PowderHigh electrostatic risk. Use anti-static gun during weighing.
Step-by-Step Handling Protocol

Phase 1: Weighing & Transfer (Highest Risk Step)

  • Static Control: Place an ionizing bar or use an anti-static gun inside the balance enclosure. This prevents "fly-away" powder which causes invisible surface contamination.

  • Weighing: Tare the receiving vessel outside the hood. Move it in. Weigh the solid. Cap the vessel inside the hood before removal.

  • Decontamination: Wipe the exterior of the closed vessel with a solvent-dampened wipe (Ethanol or Isopropanol) before removing it from the containment zone.

Phase 2: Solubilization & Reaction

  • Solvent Addition: Add solvent slowly. The heat of solution (exothermic) may volatilize the solvent, carrying the chemical mist into the air.

  • Spill Response:

    • Solid Spill: Do NOT sweep. Cover with wet paper towels to dampen, then wipe up to prevent dust generation.

    • Liquid Spill: Absorb with vermiculite. Wash area with mild detergent (surfactant) followed by water.

Phase 3: Waste Disposal

  • Solid Waste: Double-bag in hazardous waste bags labeled "Toxic/Corrosive Solid."

  • Liquid Waste: Segregate into "Halogenated/Nitrogenous Organic Waste."

  • Destruction: Incineration is the only acceptable disposal method to ensure destruction of the bioactive pharmacophore.

Part 4: Visualization (Graphviz)

Diagram 1: PPE Selection Decision Logic

PPE_Logic Start Start: Handling CAS 127629-82-3 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Containment Is Containment (Hood/BSC) Available? Solid->Containment Volume Volume > 100mL? Liquid->Volume Yes_Cont Use Hood + N95 + Double Nitrile Containment->Yes_Cont Yes No_Cont STOP: PAPR Required + Tyvek Suit Containment->No_Cont No High_Vol Splash Goggles + Face Shield + Chem Apron Volume->High_Vol Yes Low_Vol Splash Goggles + Double Nitrile Volume->Low_Vol No

Caption: Decision tree for selecting appropriate PPE based on physical state and engineering controls.

Diagram 2: Safe Handling Workflow

Workflow Prep 1. Prep: Anti-static Gun + Tare Vessel Weigh 2. Weigh: Inside Hood Only Prep->Weigh Minimize Dust Seal 3. Seal & Wipe: Decon Vessel Exterior Weigh->Seal Containment React 4. Reaction: Closed System Seal->React Transfer Waste 5. Disposal: Incineration Stream React->Waste Cleanup

Caption: Operational workflow emphasizing containment and decontamination steps.

References

  • TCI Chemicals. (2024).[8] Safety Data Sheet: Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-. Retrieved from

  • Fisher Scientific. (2025).[9] Safety Data Sheet: Benzisoxazole Derivatives Handling. Retrieved from

  • Centers for Disease Control (CDC/NIOSH). (2019). The Tier 1 Occupational Exposure Banding Process: Using GHS Information. Retrieved from

  • Janssen Pharmaceuticals. (2023). Invega Sustenna (Paliperidone Palmitate) Prescribing Information & Safety. (Used for pharmacological context/potency inference). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-
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